molecular formula C19H14F3N3O3 B10824224 Ostarine-d4

Ostarine-d4

Cat. No.: B10824224
M. Wt: 393.4 g/mol
InChI Key: JNGVJMBLXIUVRD-MFLSZZEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ostarine-d4 is a useful research compound. Its molecular formula is C19H14F3N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1/i2D,3D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-MFLSZZEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation of Ostarine-d4 Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ostarine-d4, a deuterated analog of the selective androgen receptor modulator (SARM) Ostarine. This document details the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, a pivotal technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for confirming the compound's molecular structure.

Introduction to Ostarine and the Role of Isotopic Labeling

Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. Its mechanism of action involves selective binding to the androgen receptor, leading to anabolic effects in muscle and bone tissue with a reduced impact on other tissues compared to traditional anabolic steroids.

The synthesis of deuterated analogs, such as this compound, is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug, potentially leading to a longer half-life. Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. The precise structural confirmation of these labeled compounds is critical to ensure their identity and purity, for which 2D NMR is an indispensable tool.

Theoretical Framework of 2D NMR for Structural Elucidation

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are essential for assembling the molecular structure of complex organic molecules. The primary 2D NMR experiments utilized in the structural elucidation of this compound include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule.

Predicted ¹H and ¹³C NMR Data for Ostarine

While specific experimental data for this compound is not publicly available in detail, a recent publication has provided the full ¹H, ¹³C, and ¹⁹F NMR structural assignments for the non-deuterated Ostarine. Based on this, and an understanding of the effects of deuterium labeling, we can predict the expected NMR data. The deuteration in this compound occurs on the 4-cyanophenoxy ring. This will result in the absence of proton signals for the deuterated positions and a change in the multiplicity of any adjacent proton signals. The ¹³C signals for the deuterated carbons will also be affected, typically showing a triplet in the proton-coupled ¹³C spectrum due to coupling with deuterium (spin I=1) and a slight upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ostarine

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-122.5
28.15 (d, J = 2.0 Hz)134.5
37.95 (dd, J = 8.5, 2.0 Hz)127.5
47.85 (d, J = 8.5 Hz)132.0
5-118.0
6-134.0 (q, J = 30 Hz)
7-161.0
87.60 (d, J = 9.0 Hz)133.5
97.00 (d, J = 9.0 Hz)115.0
10-104.0
11-119.0
124.50 (d, J = 9.0 Hz), 4.10 (d, J = 9.0 Hz)73.0
13-75.0
141.65 (s)25.0
15-172.0
NH9.15 (s)-
OH3.35 (s)-

Note: This data is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary. The deuterated positions on the 4-cyanophenoxy ring of this compound would not show ¹H signals.

Experimental Protocols for 2D NMR Analysis

A general workflow for the 2D NMR structural elucidation of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the proton chemical shift range and to optimize acquisition parameters such as spectral width and transmitter frequency. A ¹³C NMR spectrum should also be acquired.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz, to establish two- and three-bond ¹H-¹³C correlations.

    • NOESY/ROESY: Acquire a NOESY or ROESY experiment with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction. The processed 2D spectra are then analyzed to assign all signals and confirm the structure.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for 2D NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer proton_1d ¹H NMR transfer->proton_1d carbon_1d ¹³C NMR transfer->carbon_1d cosy COSY proton_1d->cosy hsqc HSQC proton_1d->hsqc hmbc HMBC proton_1d->hmbc noesy NOESY/ROESY proton_1d->noesy carbon_1d->hsqc carbon_1d->hmbc processing Fourier Transform, Phasing, Baseline Correction cosy->processing hsqc->processing hmbc->processing noesy->processing assignment Signal Assignment processing->assignment elucidation Structure Elucidation assignment->elucidation

Caption: A flowchart illustrating the key steps in the 2D NMR structural elucidation of this compound.

Interpretation of 2D NMR Spectra for this compound

The structural elucidation of this compound would proceed by integrating the information from each 2D NMR spectrum:

  • COSY: Correlations would be observed between the protons on the anilide ring (H-3 and H-4) and between the diastereotopic methylene (B1212753) protons at position 12.

  • HSQC: Each proton signal (except for NH and OH) would show a correlation to its directly attached carbon, confirming the C-H framework. For this compound, the absence of signals corresponding to the deuterated aromatic ring would be a key confirmation of the labeling.

  • HMBC: This is the most critical experiment for confirming the overall structure. Key expected correlations include:

    • The methyl protons (H-14) to the quaternary carbon C-13 and the methylene carbon C-12.

    • The methylene protons (H-12) to the quaternary carbon C-13 and the aromatic carbon C-9.

    • The anilide protons (H-2, H-3, H-4) to the carbonyl carbon C-15 and the quaternary carbon C-6 (bearing the CF₃ group).

    • The amide proton (NH) to the carbonyl carbon C-15 and the anilide ring carbons.

  • NOESY/ROESY: Through-space correlations would confirm the spatial proximity of protons, for example, between the methyl protons (H-14) and the methylene protons (H-12), and between protons on the two different aromatic rings, helping to define the molecule's conformation.

Signaling Pathway of Ostarine

Ostarine exerts its effects by binding to the androgen receptor (AR). This interaction triggers a cascade of signaling events that ultimately lead to changes in gene expression, promoting anabolic effects in muscle and bone.

Ostarine Signaling Pathway Diagram

ostarine_signaling Simplified Signaling Pathway of Ostarine Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to Ostarine_AR_complex Ostarine-AR Complex AR->Ostarine_AR_complex Nucleus Nucleus Ostarine_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Ostarine_AR_complex->ARE Binds to Nucleus->ARE Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Translation->Anabolic_Effects

Caption: A diagram illustrating the mechanism of action of Ostarine via the androgen receptor.

Conclusion

The structural elucidation of this compound is a critical step in its development and use in research. Two-dimensional NMR spectroscopy provides an unparalleled level of detail, allowing for the complete and unambiguous assignment of its molecular structure. By employing a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, researchers can confidently verify the identity, purity, and site of deuteration of this important selective androgen receptor modulator. The methodologies and data interpretation strategies outlined in this guide provide a robust framework for the structural characterization of this compound and other similar small molecules.

In-Depth Technical Guide to the Physicochemical Properties of Deuterated Ostarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Ostarine, a compound of significant interest in various research and development fields. This document details available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal selective androgen receptor modulator (SARM). Its deuterated analogue, Ostarine-d4, is a stable isotope-labeled version of the molecule where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. Understanding the physicochemical properties of deuterated Ostarine is crucial for its accurate application in these scientific endeavors.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both Ostarine and its deuterated form, this compound.

Table 1: General Physicochemical Properties
PropertyOstarineDeuterated Ostarine (this compound)
Chemical Name (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide(2S)-3-(4-cyanophenoxy-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Synonyms Enobosarm, MK-2866, GTx-024Enobosarm-d4, MK-2866-d4, GTx-024-d4
CAS Number 841205-47-81202044-20-9[1]
Molecular Formula C₁₉H₁₄F₃N₃O₃C₁₉H₁₀D₄F₃N₃O₃[1]
Appearance White to off-white solidSolid
Isotopic Purity N/A≥99% deuterated forms (d₁-d₄)[1]
Table 2: Molar Mass and Melting Point
PropertyOstarineDeuterated Ostarine (this compound)
Molecular Weight 389.33 g/mol 393.35 g/mol [2]
Exact Mass 389.0987 g/mol 393.1238 g/mol
Melting Point Not specified92-94 °C (for a deuterated form)
Table 3: Solubility Data
SolventOstarine SolubilityDeuterated Ostarine (this compound) Solubility
DMSO ~15 mg/mLSoluble[1]
DMF ~15 mg/mLSoluble[1]
Ethanol ~25 mg/mLNot specified
Methanol Not specifiedSoluble[1]
Aqueous Buffer (PBS, pH 7.2) with Ethanol (1:4) ~0.2 mg/mLNot specified

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are essential for reproducibility and accuracy. Below are generalized yet detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the deuterated Ostarine is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure substance, this range should be narrow.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a specific aqueous medium is a critical parameter. The shake-flask method is a common and reliable technique.

  • Apparatus: Orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of deuterated Ostarine is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

    • The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is centrifuged to separate the undissolved solid.

    • An aliquot of the supernatant is carefully removed and filtered.

    • The concentration of deuterated Ostarine in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Characterization by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a powerful tool for the identification and quantification of deuterated compounds.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Sample Preparation: A stock solution of deuterated Ostarine is prepared in a suitable organic solvent (e.g., methanol) and then diluted to the desired concentration.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in a suitable ionization mode (positive or negative electrospray ionization). For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. For structural confirmation, full scan and product ion scan modes are used to determine the exact mass and fragmentation pattern.

Signaling Pathways and Experimental Workflows

The biological effects of Ostarine are mediated through its interaction with the androgen receptor and subsequent modulation of downstream signaling pathways. The following diagrams illustrate these processes and a typical experimental workflow for characterizing deuterated Ostarine.

Ostarine_Signaling_Pathway Ostarine Deuterated Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to ERK12 ERK1/2 Kinase AR->ERK12 Activates Gene_Expression Muscle-Specific Gene Expression ARE->Gene_Expression Regulates Cell_Proliferation Muscle Cell Proliferation ERK12->Cell_Proliferation Promotes Differentiation Muscle Cell Differentiation Gene_Expression->Differentiation Leads to

Caption: Ostarine's mechanism of action via the Androgen Receptor signaling pathway.

Experimental_Workflow Synthesis Synthesis of Deuterated Ostarine Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR Spectroscopy (1H, 13C, 2H) Structure_Verification->NMR MS Mass Spectrometry (HRMS) Structure_Verification->MS Physicochemical_Characterization Physicochemical Characterization NMR->Physicochemical_Characterization MS->Physicochemical_Characterization Melting_Point Melting Point Determination Physicochemical_Characterization->Melting_Point Solubility Solubility Assessment Physicochemical_Characterization->Solubility Purity_Analysis Purity Analysis (e.g., HPLC) Physicochemical_Characterization->Purity_Analysis Final_Product Characterized Deuterated Ostarine Purity_Analysis->Final_Product

References

Synthesis and Purification of Ostarine-d4: A Technical Guide for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Ostarine-d4, a deuterated analog of the selective androgen receptor modulator (SARM) Ostarine. The inclusion of a stable isotope label makes this compound an invaluable tool for quantitative analysis, serving as an internal standard in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] This guide details the synthetic pathway, purification protocols, and analytical characterization necessary to produce this compound of sufficient purity and isotopic enrichment for its use as a reliable analytical standard.

Synthesis of this compound

The synthesis of this compound, chemically named (2S)-3-(4-Cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, involves the coupling of a deuterated cyanophenol with a chiral bromoamide intermediate.[3] The reaction scheme is presented below.

Reaction Scheme:

(R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide + 4-Cyanophenol-d4 → (2S)-3-(4-Cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

A detailed experimental protocol for this synthesis is provided in Section 4.

Purification of this compound for Use as an Analytical Standard

Achieving the high purity and isotopic enrichment required for an analytical standard necessitates a multi-step purification process. The initial crude product from the synthesis is typically subjected to column chromatography followed by crystallization.

2.1. Column Chromatography:

The crude this compound is first purified by column chromatography on silica (B1680970) gel. A common solvent system for elution is a mixture of dichloromethane (B109758) and ethyl acetate (B1210297). This step is effective in removing unreacted starting materials and major byproducts.

2.2. Crystallization:

Further purification is achieved by crystallization from a suitable solvent system, such as dichloromethane/hexane. Crystallization is a critical step for obtaining a product with high chemical purity and a well-defined crystalline form.

2.3. Purity and Isotopic Enrichment Specifications:

For use as an analytical standard, this compound should meet stringent purity criteria. While specific batch specifications may vary, general recommendations for deuterated internal standards are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher.[4][5] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential techniques to confirm both the chemical purity and the isotopic enrichment of the final product.[6]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The following table summarizes key analytical data.

ParameterValueReference
Chemical Formula C19H10D4F3N3O3[2]
Molecular Weight 393.35 g/mol [2]
Appearance White to off-white solid[7]
Melting Point 92-94 °C
¹H NMR Consistent with the structure of Ostarine, with the absence of signals corresponding to the deuterated positions.
Mass Spectrometry [M-H]⁻ at m/z 392.1, consistent with the deuterated structure. Fragmentation patterns can be used for confirmation.[8]
Chemical Purity (HPLC) >99%[4][9]
Isotopic Enrichment ≥98%[4][5]

Experimental Protocols

4.1. Synthesis of (2S)-3-(4-Cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

This protocol is adapted from established synthetic procedures.

Materials:

  • (R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

  • 4-Cyanophenol-d4

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Acetone (B3395972)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Brine

  • Magnesium Sulfate (B86663) (MgSO₄)

  • Activated Carbon

  • Celite

Procedure:

  • A mixture of (R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, anhydrous sodium carbonate, and 4-cyanophenol-d4 in acetone is heated to reflux for approximately 3 hours.

  • The reaction mixture is then concentrated under reduced pressure to yield a solid.

  • The resulting residue is treated with water and extracted with ethyl acetate.

  • The combined organic extracts are washed sequentially with 10% sodium hydroxide solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude oil.

  • The crude oil is treated with ethanol (B145695) and activated carbon, and the mixture is heated to reflux for 1 hour.

  • The hot mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting oil is purified by column chromatography on silica gel using a dichloromethane/ethyl acetate gradient.

  • The fractions containing the pure product are combined and concentrated. The resulting oil is crystallized from a dichloromethane/hexane mixture to afford this compound as a colorless solid.

Yield: Approximately 59.9%.

Visualizations of Key Processes

5.1. Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Bromoamide (R)-3-bromo-N-[4-cyano-3- (trifluoromethyl)phenyl]-2-hydroxy- 2-methylpropanamide Reflux Reflux in Acetone (3h) Bromoamide->Reflux Cyanophenol_d4 4-Cyanophenol-d4 Cyanophenol_d4->Reflux Na2CO3 Sodium Carbonate Na2CO3->Reflux Acetone Acetone Acetone->Reflux Concentration1 Concentration Reflux->Concentration1 Reaction Completion Extraction H2O/EtOAc Extraction Concentration1->Extraction Wash Wash with NaOH & Brine Extraction->Wash Drying Drying (MgSO4) Wash->Drying Concentration2 Concentration Drying->Concentration2 Charcoal Activated Carbon Treatment Concentration2->Charcoal Crude Product Column Column Chromatography (DCM/EtOAc) Charcoal->Column Crystallization Crystallization (DCM/Hexane) Column->Crystallization Purified Product Final_Product This compound (Analytical Standard) Crystallization->Final_Product

Caption: Synthetic workflow for this compound.

5.2. Analytical Workflow: this compound as an Internal Standard

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC_Separation Chromatographic Separation (HPLC/UPLC) Extraction->LC_Separation Prepared Sample MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Chromatogram Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Ostarine in the original sample Calibration_Curve->Quantification

References

Certificate of analysis parameters for Ostarine-d4 reference material

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for Ostarine-d4 Reference Material

Introduction

This compound (also known as MK-2866-d4 or Enobosarm-d4) is the deuterated isotopologue of Ostarine, a selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of Ostarine in complex biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use is critical in pharmacokinetic studies, drug metabolism research, and anti-doping analysis.

A Certificate of Analysis (CoA) for this compound reference material is a formal document that guarantees its quality and purity by providing detailed results from a battery of analytical tests. This guide provides a comprehensive overview of the essential parameters found on a typical this compound CoA, details the experimental protocols used for their determination, and serves as a technical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical and research sectors.

Summary of Analytical Parameters

The quality of a reference material is defined by a series of physicochemical and purity tests. The following table summarizes the key analytical parameters for this compound, the analytical techniques employed, and their typical specifications.

Parameter Analytical Method Typical Specification
Appearance Visual InspectionWhite to Off-White Solid Powder
Solubility Visual InspectionSoluble in DMSO, Methanol (B129727), or Acetonitrile (B52724)
Identity ¹H-NMR SpectroscopyConforms to the chemical structure
Mass Spectrometry (ESI-MS)Conforms to the expected molecular weight
Chemical Purity HPLC/UPLC (UV, 220 nm)≥98.0%
Isotopic Purity Mass Spectrometry (HRMS)≥98.0% Deuterated (d4)
Water Content Karl Fischer Titration≤1.0%
Residual Solvents Headspace GC-MS (HS-GC-MS)Meets USP <467> limits
Elemental Impurities ICP-MSMeets USP <232>/<233> limits

Analytical Workflow for Reference Material Certification

The certification of a reference material like this compound involves a structured sequence of analytical tests to confirm its identity, purity, and quality. The following diagram illustrates a typical workflow from material reception to the final issuance of the Certificate of Analysis.

Ostarine_d4_CoA_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Finalization A Receipt of this compound Batch B Visual Inspection (Appearance, Color) A->B C Mass Spectrometry (Molecular Weight) B->C Proceed if appearance is acceptable D ¹H-NMR Spectroscopy (Structural Integrity) C->D E HPLC / UPLC (Chemical Purity) D->E Proceed if structure is confirmed F High-Resolution MS (Isotopic Purity) E->F G Karl Fischer Titration (Water Content) F->G H Headspace GC-MS (Residual Solvents) G->H I ICP-MS (Elemental Impurities) H->I J Data Review & Quality Assurance I->J All tests complete K Certificate of Analysis Generation J->K L L K->L Release Batch

Caption: Workflow for this compound Reference Material Certification.

Detailed Experimental Protocols

Identity Confirmation: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound reference material is dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 10-100 ng/mL.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source, is typically used.[4]

  • Analysis: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The ESI source generates ions, and the mass analyzer separates them based on their mass-to-charge ratio (m/z). The analysis is performed in positive or negative ion mode; for Ostarine, negative mode often yields a strong deprotonated molecular ion [M-H]⁻.[5]

  • Data Interpretation: The resulting mass spectrum is analyzed for the presence of an ion corresponding to the theoretical mass of this compound. The theoretical exact mass of the [M-H]⁻ ion for C₁₉H₁₀D₄F₃N₃O₃ is approximately 392.1177 Da. The measured mass must be within a narrow tolerance (typically ≤5 ppm) of the theoretical mass to confirm the identity.

Identity Confirmation: ¹H-NMR Spectroscopy

Objective: To verify the chemical structure of this compound and confirm the positions of deuterium (B1214612) labeling.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed proton signals are compared to the expected spectrum for Ostarine.

  • Data Interpretation: For this compound, where the deuterium labels are on the cyanophenoxy ring, a significant reduction or complete absence of the corresponding proton signals in the aromatic region of the spectrum is expected.[4][6] This confirms the location of the deuterium labels and the overall structural integrity of the molecule.

Chemical Purity by HPLC/UPLC

Objective: To determine the chemical purity of the this compound reference material by separating it from any non-deuterated or other organic impurities.[7]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5-1.0 mg/mL).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector is used. A C18 reversed-phase column is commonly employed.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typical flow rates are 0.3-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

    • Detection Wavelength: UV detection is set at a wavelength where Ostarine exhibits strong absorbance, such as 220 nm.

  • Data Analysis: The chromatogram is analyzed to determine the area of the main this compound peak relative to the total area of all peaks. The purity is expressed as a percentage of the main peak area.

Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of the d4 species and quantify the presence of other isotopologues (d0, d1, d2, d3).

Methodology:

  • Instrumentation: High-resolution mass spectrometry (HRMS) is the preferred technique due to its ability to resolve the different isotopologues.[4][8]

  • Analysis: Using the same sample preparation and MS analysis method as for identity confirmation, the instrument acquires a high-resolution mass spectrum of the molecular ion cluster.

  • Data Analysis: The relative intensities of the ion signals for each isotopologue (e.g., [M(d0)-H]⁻, [M(d1)-H]⁻, [M(d2)-H]⁻, [M(d3)-H]⁻, and [M(d4)-H]⁻) are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologue intensities.[4] A high isotopic purity (typically ≥98%) is crucial for an internal standard to ensure accurate quantification.[9]

Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the solid reference material.

Methodology:

  • Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[10][11]

  • Instrumentation: An automated Karl Fischer titrator (either volumetric or coulometric) is used. The coulometric method is preferred for its high sensitivity to low water content.[11][12]

  • Analysis: A known weight of the this compound solid is introduced into the titration cell containing the Karl Fischer reagent. The titrator automatically generates iodine, which reacts with the water in the sample. The endpoint is reached when all the water has been consumed.

  • Calculation: The instrument calculates the water content based on the amount of iodine generated, which is directly proportional to the amount of water. The result is expressed as a weight percentage (w/w).

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Objective: To identify and quantify any residual organic solvents remaining from the synthesis and purification process.

Methodology:

  • Principle: This technique is ideal for analyzing volatile organic compounds in a solid matrix. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC system.[13][14]

  • Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a headspace autosampler.

  • Analysis: A weighed amount of this compound is placed in a headspace vial with a suitable high-boiling-point solvent (e.g., DMSO). The vial is sealed and heated to a specific temperature for a set time. A portion of the headspace gas is then automatically injected into the GC for separation and detection.

  • Data Interpretation: The detected peaks are identified and quantified against a standard containing known amounts of common solvents. The results are compared against the limits set by regulatory guidelines, such as USP General Chapter <467>.[15][16][17]

Elemental Impurities by ICP-MS

Objective: To detect and quantify trace amounts of heavy metals and other elemental impurities.

Methodology:

  • Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels or lower.[18]

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation: A known amount of this compound is accurately weighed and digested using a strong acid mixture (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system. The digested sample is then diluted to a final volume with deionized water.

  • Analysis: The prepared sample is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer.

  • Data Interpretation: The concentrations of specified elements are determined by comparing the signal intensities to those of certified calibration standards. The results must comply with the limits established in guidelines such as USP <232> and <233>.[19][20]

References

Quantitative NMR (qNMR) Analysis of Ostarine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise analysis of Ostarine-d4. This compound, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine, is frequently employed as an internal standard in quantitative analytical methods due to its chemical similarity to the analyte of interest.[1][2] This guide will detail the experimental protocols, data analysis, and validation parameters necessary for the accurate quantification of Ostarine, utilizing this compound as a key reference material.

Introduction to qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances, including active pharmaceutical ingredients (APIs) and related compounds.[3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[4][5] This characteristic allows for direct quantification without the need for identical reference standards for the analyte, provided a certified internal standard is used.[3]

For the analysis of Ostarine, a non-steroidal SARM, ¹H qNMR is a particularly suitable technique.[6][7] The use of this compound as an internal standard is advantageous as its NMR spectrum is nearly identical to that of Ostarine, with the exception of the deuterated positions, ensuring similar relaxation times and minimizing integration errors.

Experimental Protocol for qNMR Analysis of Ostarine

The following protocol outlines the key steps for the quantitative analysis of Ostarine using this compound as an internal standard.

Materials and Reagents
  • Analyte: Ostarine

  • Internal Standard: this compound (of known, certified purity)

  • Solvent: Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Chloroform-d, Methanol-d₄) of high purity. The choice of solvent should ensure complete dissolution of both the analyte and the internal standard.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Weighing: Accurately weigh a specific amount of the Ostarine sample and the this compound internal standard into a clean, dry vial. The masses should be recorded to at least 0.01 mg.

  • Dissolution: Dissolve the weighed samples in a precise volume of the chosen deuterated solvent.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer's probe.

NMR Data Acquisition

Acquisition parameters must be carefully optimized to ensure accurate quantification.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment should be utilized.

  • Acquisition Time (AQ): Set to a value sufficient to allow the Free Induction Decay (FID) to decay to near zero, typically >3 seconds.

  • Relaxation Delay (D1): This is a critical parameter. D1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both Ostarine and this compound to ensure complete relaxation and accurate signal integration. A typical starting value is 30 seconds, but should be experimentally determined.

  • Number of Scans (NS): An adequate number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.

  • Pulse Angle: A 90° pulse angle should be accurately calibrated and used for excitation.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

  • Integration: Integrate well-resolved, non-overlapping signals for both Ostarine and this compound. The signals chosen should be free from interference from residual solvent or impurity peaks.

  • Calculation: The purity or concentration of Ostarine can be calculated using the following formula:

    Where:

    • I_analyte and I_IS are the integrated signal areas of the analyte and internal standard.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals.

    • M_analyte and M_IS are the molar masses of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • Purity_IS is the certified purity of the internal standard.

Quantitative Data Summary

The following tables present a hypothetical but representative summary of data obtained from a validated qNMR method for Ostarine analysis using this compound.

Table 1: Method Validation Parameters

Validation ParameterSpecificationResult
Specificity No interference at the chemical shift of the analyte and IS signalsComplies
Linearity (r²) ≥ 0.9990.9995
Range (mg/mL) 0.1 - 100.1 - 10
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Limit of Quantification (LOQ) (mg/mL) Report Value0.1
Limit of Detection (LOD) (mg/mL) Report Value0.03

Table 2: Purity Assessment of Ostarine Batches

Batch NumberMass of Ostarine (mg)Mass of this compound (mg)Integral of OstarineIntegral of this compoundCalculated Purity (%)
OST-00110.1210.051.001.0299.2
OST-0029.9810.010.981.0198.5
OST-00310.059.991.011.00100.3*

*Results exceeding 100% may indicate the presence of residual solvent or an error in the certified purity of the internal standard.

Visualizing the qNMR Workflow

The following diagrams illustrate the key processes in the qNMR analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Ostarine dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh this compound (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (D1, NS, AQ, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate report Generate Report calculate->report

Caption: The experimental workflow for the qNMR analysis of Ostarine using this compound as an internal standard.

logical_relationship cluster_inputs Primary Inputs cluster_nmr NMR Derived Data cluster_constants Molecular Constants mass_analyte Mass of Ostarine (m_analyte) calculation Purity Calculation mass_analyte->calculation mass_is Mass of this compound (m_IS) mass_is->calculation purity_is Purity of this compound (Purity_IS) purity_is->calculation integral_analyte Integral of Ostarine (I_analyte) integral_analyte->calculation integral_is Integral of this compound (I_IS) integral_is->calculation molar_mass_analyte Molar Mass of Ostarine (M_analyte) molar_mass_analyte->calculation molar_mass_is Molar Mass of this compound (M_IS) molar_mass_is->calculation protons_analyte Number of Protons (N_analyte) protons_analyte->calculation protons_is Number of Protons (N_IS) protons_is->calculation result Purity of Ostarine calculation->result

Caption: Logical relationship of parameters for the calculation of Ostarine purity by qNMR.

Conclusion

The qNMR method, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantitative analysis of Ostarine. This technique offers a direct measurement of purity and concentration, which is essential for quality control in research, development, and manufacturing environments. Adherence to a validated protocol, including careful sample preparation, optimized data acquisition parameters, and appropriate data processing, is paramount to achieving high-quality, reproducible results. The validation data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose.

References

The Analytical Edge: A Technical Guide to Ostarine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Ostarine-d4 as an internal standard for the accurate quantification of Ostarine in biological matrices. Ostarine, a selective androgen receptor modulator (SARM), has garnered significant attention for its potential therapeutic applications and its prevalence as a performance-enhancing substance. Consequently, robust and reliable analytical methods are paramount for its detection and quantification in research and anti-doping settings. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support the use of this compound in high-precision analytical workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (ID-MS), a gold-standard analytical technique. In this method, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample prior to any processing steps.

Mechanism of Action as an Internal Standard:

This compound is chemically identical to Ostarine, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference is key to its function. Because this compound is virtually identical to Ostarine in its chemical and physical properties, it behaves in the same manner during sample extraction, cleanup, and chromatographic separation.[1] It experiences the same degree of loss during sample preparation, the same elution time from the liquid chromatography (LC) column, and, critically, the same extent of ionization suppression or enhancement in the mass spectrometer source.[2][3]

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from Ostarine to the signal from the known amount of this compound, any variations introduced during the analytical process are effectively cancelled out. This allows for highly accurate and precise quantification of the Ostarine concentration in the original sample.

Ostarine's Biological Mechanism of Action: A Brief Overview

To understand the context of its analysis, it is essential to grasp the biological mechanism of Ostarine. As a SARM, Ostarine selectively binds to androgen receptors (AR) in specific tissues, primarily muscle and bone.[4][5][6] This selective action is intended to produce the anabolic benefits of androgens, such as increased muscle mass and bone density, while minimizing the androgenic side effects associated with traditional anabolic steroids.[6][7]

Upon binding to the androgen receptor, the Ostarine-AR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to an increase in the expression of myogenic genes, promoting muscle cell proliferation and differentiation.[4] Additionally, Ostarine has been shown to activate the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling pathway, which is also involved in cell growth and survival.[4]

Below is a diagram illustrating the signaling pathway of Ostarine.

Ostarine_Signaling_Pathway Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to ERK12_Activation ERK1/2 Activation Ostarine->ERK12_Activation Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR Nucleus Nucleus Ostarine_AR->Nucleus Translocates to Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Myogenic_Genes Increased Myogenic Gene Expression Gene_Transcription->Myogenic_Genes Muscle_Growth Muscle Growth and Differentiation Myogenic_Genes->Muscle_Growth Cell_Growth Enhanced Cell Growth and Survival ERK12_Activation->Cell_Growth

Caption: Ostarine Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of Ostarine using a deuterated internal standard.

Table 1: Method Validation Parameters for Ostarine Analysis in Human Urine

ParameterValueReference
Linearity Range0.05 - 25 ng/mL[7]
Limit of Detection (LOD)0.5 pg/mL[7]
Limit of Quantification (LOQ)0.05 ng/mL[7]
Accuracy (Relative Error)1.6 - 7.5%[7]
Precision (RSD)0.8 - 4.5%[7]
Correlation Coefficient (r²)0.9999[7]

Table 2: Method Validation Parameters for Ostarine Analysis in Rat Serum

ParameterValueReference
Linearity Range50 - 10,000 ng/mL[1]
Lower Limit of Quantification (LLOQ)50 ng/mL[1]
Accuracy (Within-run)--
Accuracy (Between-run)--
Precision (Within-run)--
Precision (Between-run)--
Correlation Coefficient (r²)>0.99[1]

Note: Specific accuracy and precision values for the rat serum method were not detailed in the referenced abstract.

Experimental Protocols

This section provides detailed methodologies for the analysis of Ostarine in biological matrices using this compound as an internal standard.

Sample Preparation

4.1.1. Protein Precipitation for Serum Samples

This method is suitable for the rapid analysis of Ostarine in serum.

  • To a 100 µL serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 600 µL of acetonitrile (B52724) to precipitate the proteins.[1]

  • Vortex the mixture for 2 minutes at 2000 rpm.[1]

  • Centrifuge the sample at 12,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

4.1.2. Online Solid-Phase Extraction (SPE) for Urine Samples

This automated method offers high throughput and sensitivity for urine analysis.[7]

  • Dilute the urine sample (e.g., 1:9 with LC-MS grade water).[7]

  • Add the this compound internal standard to the diluted sample.

  • The online SPE system automatically loads the sample onto an extraction column.

  • Interfering compounds are washed to waste.

  • A switching valve directs the mobile phase through the extraction column to elute the retained Ostarine and this compound onto the analytical column for separation and detection.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of Ostarine.

Table 3: Liquid Chromatography Parameters

ParameterTypical Value
ColumnC18 reverse-phase column
Mobile Phase A0.1% Formic acid in water
Mobile Phase BMethanol or Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL
GradientOptimized for separation of Ostarine from matrix components

Table 4: Mass Spectrometry Parameters

ParameterTypical Value
Ionization ModeElectrospray Ionization (ESI), typically negative or positive
Nebulizer Gas Pressure~40-60 psi
Capillary Voltage~3500-5500 V
Drying Gas Temperature~300-350 °C
Drying Gas Flow~10-13 L/min

Table 5: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Ostarine388.1269.123Negative
Ostarine388.1185.123Negative
Ostarine388.1118.123Negative
This compound392.1273.1~23Negative

Note: The MRM transitions for this compound are predicted based on a mass shift of +4 Da. The optimal collision energy for this compound should be determined empirically but is expected to be very similar to that of Ostarine.

Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Serum, Urine) Add_IS Spike with This compound (Internal Standard) Sample->Add_IS Extraction Extraction / Cleanup (e.g., Protein Precipitation, SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Ostarine & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ostarine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration of Ostarine Quantification->Final_Result

Caption: Analytical Workflow for Ostarine Quantification

Internal_Standard_Logic Analyte Ostarine (Analyte) Unknown Amount Analytical_Process Analytical Process (Extraction, LC-MS/MS) Analyte->Analytical_Process IS This compound (Internal Standard) Known Amount IS->Analytical_Process Sample_Matrix Sample Matrix Sample_Matrix->Analytical_Process Analyte_Signal Ostarine Signal (Affected by Matrix Effects & Analyte Loss) Analytical_Process->Analyte_Signal IS_Signal This compound Signal (Affected by Matrix Effects & IS Loss) Analytical_Process->IS_Signal Ratio Signal Ratio (Ostarine / this compound) Corrected for Loss & Matrix Effects Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of Internal Standard Correction

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Ostarine in various biological matrices. Its mechanism of action as an internal standard, based on the principles of isotope dilution, allows for the effective correction of analytical variability, including matrix effects and sample loss during preparation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for Ostarine analysis. The use of this compound is crucial for generating high-quality data in both research and regulated environments.

References

Ostarine-d4: An In-Depth Technical Guide to its Chemical Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ostarine-d4 (MK-2866-d4), the deuterated analog of the selective androgen receptor modulator (SARM) Ostarine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis. Understanding its chemical stability and degradation profile is paramount for ensuring the accuracy and reliability of analytical data, as well as for the development of stable formulations. This technical guide provides a comprehensive overview of the stability of this compound, including detailed experimental protocols for stress testing, a summary of potential degradation pathways, and the application of stability-indicating analytical methods. The information presented herein is based on established principles of drug degradation, analysis of Ostarine's chemical structure, and adherence to ICH guidelines for stability testing.

Introduction to this compound

Ostarine, also known as Enobosarm or MK-2866, is a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. This compound is its stable isotope-labeled counterpart, where four hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The chemical integrity of this compound is crucial for its function as a reliable analytical standard.

Chemical Stability Profile

The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific forced degradation data for this compound is not publicly available, this guide outlines the expected stability based on the functional groups present in the molecule and general principles of drug degradation.

Summary of Forced Degradation Studies

Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and separating the degradation products from the parent compound.

The following table summarizes the anticipated stability of this compound under various stress conditions. The quantitative data presented is illustrative, based on typical outcomes for molecules with similar functional groups, and should be confirmed by experimental studies.

Stress ConditionReagent/ParametersExposure TimeTemperatureExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours80°C15-25%Amide hydrolysis product, Ether cleavage product
Base Hydrolysis 0.1 M NaOH8 hours60°C20-30%Amide hydrolysis product, Nitrile hydrolysis to carboxylic acid
Oxidative 3% H₂O₂24 hoursRoom Temp10-20%N-oxide, Hydroxylated derivatives
Thermal Dry Heat48 hours105°C5-15%Limited degradation expected
Photolytic ICH Q1B Option 2N/ARoom Temp<10%Photolytic isomers, minor degradation

Table 1: Illustrative Summary of Forced Degradation Data for this compound.

Experimental Protocols for Stability Testing

Detailed and well-documented experimental protocols are crucial for reproducible stability studies. The following sections provide methodologies for conducting forced degradation studies on this compound.

Preparation of Stock and Working Solutions

A stock solution of this compound is typically prepared by dissolving the compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of 1 mg/mL. Working solutions for the stress studies are then prepared by diluting the stock solution with the appropriate stressor to a final concentration of approximately 100 µg/mL.

Forced Degradation (Stress Testing) Protocol
  • Acid Hydrolysis: A working solution of this compound is mixed with 0.1 M hydrochloric acid and heated in a water bath at 80°C. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521), and diluted with the mobile phase for analysis.

  • Base Hydrolysis: A working solution of this compound is mixed with 0.1 M sodium hydroxide and maintained at 60°C. Samples are taken at various time points, neutralized with 0.1 M hydrochloric acid, and prepared for analysis.

  • Oxidative Degradation: The working solution is treated with 3% hydrogen peroxide at room temperature. Samples are collected over time and analyzed.

  • Thermal Degradation: A solid sample of this compound is placed in a thermostatically controlled oven at 105°C. Samples are withdrawn at specified times, dissolved in a suitable solvent, and analyzed.

  • Photostability Testing: A solution of this compound, as well as the solid compound, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. Control samples are kept in the dark to exclude thermal degradation.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS/MS) is recommended.

Chromatographic Conditions (Illustrative):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (Triple Quadrupole or High-Resolution Mass Spectrometry)

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products should be determined and optimized.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock This compound Stock Solution (1 mg/mL) Working Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1 M HCl, 80°C) Working->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Working->Base Oxidative Oxidative (3% H₂O₂, RT) Working->Oxidative Thermal Thermal (105°C, Solid) Working->Thermal Photo Photolytic (ICH Q1B) Working->Photo Analysis Stability-Indicating LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Quantification of Degradation & Identification of Products Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies of this compound.

Potential Degradation Pathways of Ostarine

Based on the chemical structure of Ostarine, several degradation pathways can be postulated. The primary sites susceptible to degradation are the amide linkage, the ether bond, and the nitrile groups. Deuteration on the phenoxy ring is not expected to significantly alter these primary degradation pathways but may have a minor effect on the reaction rates (kinetic isotope effect).

Degradation_Pathways cluster_products Potential Degradation Products Ostarine Ostarine / this compound Amide_Hydrolysis Amide Hydrolysis Product (Carboxylic Acid + Amine) Ostarine->Amide_Hydrolysis Acid/Base Ether_Cleavage Ether Cleavage Products (Phenol + Alcohol) Ostarine->Ether_Cleavage Strong Acid Nitrile_Hydrolysis Nitrile Hydrolysis Product (Carboxylic Acid) Ostarine->Nitrile_Hydrolysis Strong Acid/Base Oxidative_Products Oxidative Products (N-Oxide, Hydroxylated Species) Ostarine->Oxidative_Products Oxidizing Agent

Caption: Postulated Chemical Degradation Pathways of Ostarine.

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical stability and degradation profile of this compound. While specific experimental data for this compound is limited, the provided protocols and hypothesized degradation pathways, based on the principles of organic chemistry and regulatory guidelines, offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of these principles will ensure the development of robust, stability-indicating analytical methods and contribute to the overall quality and reliability of research and development activities involving this compound. It is strongly recommended that experimental forced degradation studies be conducted to confirm the stability profile and identify any unique degradation products of this important analytical standard.

Ostarine-d4 (CAS No. 1202044-20-9): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ostarine-d4, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine (also known as Enobosarm or MK-2866). This compound, bearing the Chemical Abstracts Service (CAS) number 1202044-20-9, is primarily utilized as an internal standard for the precise quantification of Ostarine in various biological matrices. This guide details the chemical properties, synthesis, and analytical applications of this compound. Furthermore, it delves into the extensive research on the non-deuterated parent compound, Ostarine, covering its mechanism of action, signaling pathways, metabolism, and quantitative data from preclinical and clinical investigations. This information is crucial for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry.

Introduction to this compound

This compound is a stable, isotopically labeled version of Ostarine, a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis.[1][2] The substitution of four hydrogen atoms with deuterium (B1214612) in the phenoxy ring of the molecule imparts a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods.[3] This allows for accurate correction of variations that may occur during sample preparation and analysis, ensuring reliable quantification of Ostarine.[3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

PropertyThis compoundOstarine
CAS Number 1202044-20-9841205-47-8
Molecular Formula C₁₉H₁₀D₄F₃N₃O₃C₁₉H₁₄F₃N₃O₃
Molecular Weight 393.35 g/mol 389.33 g/mol
IUPAC Name (2S)-3-(4-cyanophenoxy-2,3,5,6-d4)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Synonyms MK-2866-d4, Enobosarm-d4, GTX-024-d4MK-2866, Enobosarm, GTX-024, S-22

Synthesis of this compound

The synthesis of deuterated Ostarine involves the reaction of a deuterated phenol (B47542) with a chiral propionamide (B166681) derivative. A detailed experimental protocol, adapted from published literature, is provided below.

Experimental Protocol: Synthesis

A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous sodium carbonate (59.04 g, 0.43 mol), and 4-cyanophenol-d4 (25.44 g, 0.21 mol) in 500 mL of acetone (B3395972) is heated to reflux for 3 hours.[4] The reaction mixture is then concentrated under reduced pressure. The resulting solid residue is treated with 500 mL of water and extracted with ethyl acetate (B1210297) (2 x 300 mL). The combined organic extracts are washed with 10% sodium hydroxide (B78521) solution (4 x 200 mL) and brine. The organic layer is subsequently dried over magnesium sulfate (B86663) and concentrated to yield an oil. This crude product is purified by column chromatography using a mixture of dichloromethane (B109758) and ethyl acetate (80:20) as the eluent. The purified oil is then crystallized from a dichloromethane/hexane mixture to yield (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy-d4)-2-hydroxy-2-methylpropanamide as a colorless solid.[4]

Mechanism of Action of Ostarine

Ostarine exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][5][6] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, primarily on skeletal muscle and bone, with reduced androgenic effects on tissues such as the prostate.[1]

Signaling Pathways

Upon binding to Ostarine, the androgen receptor translocates to the nucleus, where it modulates the transcription of target genes. This genomic action is responsible for the observed increases in muscle protein synthesis and bone mineral density.[5] Additionally, Ostarine has been shown to activate non-genomic signaling pathways, including the rapid phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation of the ERK1/2 pathway also contributes to the pro-proliferative and differentiating effects of Ostarine on muscle cells.[5]

Ostarine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_nucleus Nucleus Ostarine Ostarine AR_c Androgen Receptor (Cytoplasm) Ostarine->AR_c Binds ERK1_2 ERK1/2 Ostarine->ERK1_2 Activates O_AR Ostarine-AR Complex AR_c->O_AR AR_n Androgen Receptor O_AR->AR_n Translocation pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Muscle_Growth Muscle Growth & Differentiation pERK1_2->Muscle_Growth Promotes ARE Androgen Response Element AR_n->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Gene_Transcription->Muscle_Growth Leads to

Caption: Ostarine's dual signaling pathways in muscle cells.

Quantitative Data

The following tables summarize key quantitative data from various studies on Ostarine.

In Vitro Activity
ParameterValueAssayReference
AR Binding Affinity (Ki) 3.8 nMCompetitive radioligand binding assay[7]
Cell Proliferation (C2C12) Increased at 1000 nM (p < 0.01)BrdU assay[5]
Cell Viability (C2C12) Increased at 1000 nM (p < 0.05)MTT assay[5]
ERK1/2 Phosphorylation (C2C12) Increased at 100 and 1000 nM (p < 0.01)Western Blot[5]
Myogenin Expression (C2C12, 2 days) Increased at 100 nM (p < 0.01) and 1000 nM (p < 0.05)Western Blot[5]
MyH Expression (C2C12, 6 days) Increased at 100 nM (p < 0.05) and 1000 nM (p < 0.01)Western Blot[5]
Leptin Secretion (Rat Adipocytes) Decreased at 1 µM (p < 0.05)ELISA[8]
Adiponectin Secretion (Rat Adipocytes) Decreased at 0.1 and 1 µM (p < 0.05)ELISA[8]
In Vivo Preclinical Data (Rat Models)
ParameterDoseDurationEffectReference
Levator Ani Muscle Weight ED₅₀ = 0.03 mg/day-141.9% increase[7]
Prostate Weight ED₅₀ = 0.12 mg/day-39.2% of intact control[7]
Muscle Mass 0.4 mg/kg/day30 daysIncreased (p < 0.01)[5]
Bone Mineral Density 0.04 - 4 mg/kg/day5 weeksIncreased in OVX rats[1]
Plasma Half-life (IV) 10 mg/kg-6.0 hours[7]
Clinical Trial Data (Human Studies)
ParameterDoseDurationEffectReference
Lean Body Mass 3 mg/day3 months+1.4 kg vs. placebo (p < 0.001)[9]
Fat Mass 3 mg/day3 months-0.6 kg vs. placebo (p = 0.08)[9]
Stair Climb Power 3 mg/day3 monthsIncreased (p = 0.005)[9]
Lean Body Mass (Cancer Patients) 1 mg and 3 mg/day16 weeksSignificant increase[10]

Metabolism of Ostarine

In humans, Ostarine undergoes extensive metabolism primarily through hydroxylation, ether cleavage, dealkylation, O-glucuronidation, and sulfation.[[“]][12][13] Studies have identified up to ten metabolites in urine.[12][13] The major metabolic pathways involve the formation of Ostarine-glucuronide and hydroxybenzonitrile-ostarine-glucuronide.[[“]][13] The production of cyanophenol-sulfate has been suggested as a potential contributor to liver toxicity observed in some cases.[12][13]

Ostarine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ostarine Ostarine Hydroxylation Hydroxylation Ostarine->Hydroxylation Ether_Cleavage Ether Cleavage Ostarine->Ether_Cleavage Dealkylation Dealkylation Ostarine->Dealkylation Glucuronidation O-Glucuronidation Ostarine->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Ether_Cleavage->Sulfation Metabolites Excreted Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

Caption: Major metabolic pathways of Ostarine in humans.

Analytical Methodologies

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ostarine in biological samples such as urine and serum.[3][14][15]

Experimental Protocol: LC-MS/MS Quantification in Rat Serum

Sample Preparation (Protein Precipitation): To a serum sample, an internal standard solution (this compound) is added.[15] Proteins are precipitated by the addition of a suitable organic solvent (e.g., methanol). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is transferred to an HPLC vial for analysis.[15]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A reverse-phase liquid chromatography system is used.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and an aqueous buffer, such as 10 mM ammonium (B1175870) formate (B1220265) (e.g., 75:25, v/v).[15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed.

  • Ionization: Electrospray ionization (ESI) in negative mode is often used.[15]

The specific mass transitions for Ostarine and this compound are monitored for selective and sensitive detection.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Serum, Urine) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for Ostarine quantification using LC-MS/MS.

Kinetic Isotope Effect

Conclusion

This compound (CAS No. 1202044-20-9) is an indispensable tool for the accurate and reliable quantification of Ostarine in research and clinical settings. A thorough understanding of the parent compound's mechanism of action, metabolism, and pharmacological effects, as detailed in this guide, is essential for interpreting such analytical data. The provided protocols and quantitative summaries serve as a valuable resource for scientists and drug development professionals working with this selective androgen receptor modulator and its deuterated analogue. Further research into the potential kinetic isotope effects on the pharmacokinetics of this compound could provide additional insights into its metabolic fate.

References

Methodological & Application

Application Notes and Protocols for Ostarine Quantification using Ostarine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ostarine (B1683759) (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis.[1][2][3] Due to its anabolic properties, which promote muscle growth, Ostarine is often misused as a performance-enhancing drug in sports and is prohibited by the World Anti-Doping Agency (WADA).[2][3][4][5] Consequently, there is a significant need for robust and sensitive analytical methods for the accurate quantification of Ostarine in various biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of SARMs due to its high selectivity and sensitivity.[6] The use of a stable isotope-labeled internal standard, such as Ostarine-d4, is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and matrix effects.[7] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Ostarine in biological matrices, utilizing this compound as an internal standard.

Principle of the Method

This method employs liquid chromatography to separate Ostarine and its deuterated internal standard, this compound, from endogenous components in the sample matrix. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification of Ostarine is based on the ratio of the peak area of the analyte to that of the internal standard. The use of a stable isotope-labeled internal standard is the most effective way to correct for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample IS_Spike Spike with this compound (IS) Sample->IS_Spike Extraction Extraction (LLE, SPE, or PPT) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for Ostarine quantification.

Materials and Reagents

Chemicals and Standards
  • Ostarine certified reference standard (CRS)

  • This compound certified reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., drug-free human plasma or urine)

Labware and Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., Kinetex XB-C18, 3.0 x 100 mm, 2.6 µm)[8]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Ostarine and this compound reference standards into separate volumetric flasks. Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions of 10 µg/mL for both Ostarine and this compound.[8]

  • Working Standard Solutions: Prepare a series of Ostarine working standard solutions by serial dilution of the intermediate stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with a suitable solvent to achieve a final concentration appropriate for spiking into samples.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired limit of quantification. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.[8]

  • Add 600 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 2 minutes.[8]

  • Centrifuge at 12,000 rpm for 10 minutes.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) with methanol followed by water.

  • Load the urine sample (pre-treated as necessary, e.g., with enzymatic hydrolysis for conjugated metabolites) onto the cartridge.[9]

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute Ostarine and this compound with a suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

G Ostarine_d4 This compound (Known Concentration) Matrix Biological Matrix (Plasma, Urine) Ostarine_d4->Matrix Ostarine Ostarine (Unknown Concentration) Ostarine->Matrix Extraction Sample Preparation (Extraction, Cleanup) Matrix->Extraction Analysis LC-MS/MS Analysis (Peak Area Measurement) Extraction->Analysis Quantification Quantification (Peak Area Ratio vs. Cal Curve) Analysis->Quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for a specific instrument.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnKinetex XB-C18, 3.0 x 100 mm, 2.6 µm[8]
Mobile Phase A0.1% Formic acid in water or 10 mM Ammonium Formate[1][8]
Mobile Phase BMethanol or Acetonitrile[8]
Flow Rate0.5 mL/min[1][8]
GradientIsocratic (e.g., 75% B) or a suitable gradient program[1][8]
Column Temperature25-40 °C
Injection Volume2-10 µL[8]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[5][8]
Capillary Voltage1800-5500 V[4][8]
Gas Temperature350-450 °C[4][8]
Gas Flow10-13 L/min[4]
Nebulizer Pressure~60 psi[4]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions

MRM transitions should be optimized by infusing the pure standards of Ostarine and this compound. At least two transitions should be monitored for each compound for confident identification and quantification.

Table 3: Example MRM Transitions for Ostarine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Use
Ostarine389.1 / 388.1269.1 / 117.9Optimized (e.g., 23)[5][8]Quantifier
Ostarine389.1 / 388.1185.1Optimized[2][8]Qualifier
This compound393.1273.1OptimizedQuantifier
This compound393.1185.1OptimizedQualifier
Note: The exact m/z values may vary slightly depending on the ionization mode (positive vs. negative) and adduct formation. Negative ESI for Ostarine often shows a precursor of m/z 388.05.[5][8]

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of Ostarine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentration of Ostarine in unknown samples is then calculated from this curve.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of Ostarine and this compound in blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise (e.g., 50 - 10,000 ng/mL).[8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term).[10]

Table 4: Example Method Validation Performance Data

ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.9999[4]
LLOQS/N ≥ 100.05 ng/mL (urine), 50 ng/mL (serum)[4][8]
Accuracy (% Bias)Within ±15%-7.5% to +1.6%[4]
Precision (% RSD)≤ 15%0.8% to 4.5%[4]
Extraction RecoveryConsistent & >60%>75% for LLE in plasma[11]
Matrix EffectWithin ±15%Within acceptable limits
Stability (Freeze-Thaw)Within ±15%Stable for at least 3 cycles

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of Ostarine in biological samples using this compound as an internal standard. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted for various research and routine testing applications, including pharmacokinetic studies, clinical research, and anti-doping control. The use of a deuterated internal standard is paramount for ensuring the accuracy and precision required for these demanding applications.

References

Application Notes and Protocols for Metabolite Identification using Ostarine-d4 in High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (Enobosarm, MK-2866) is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Due to its performance-enhancing effects, it is also on the World Anti-Doping Agency (WADA) prohibited list.[1][2] Understanding the metabolism of Ostarine is crucial for pharmacokinetic studies, drug development, and anti-doping applications. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for the identification and quantification of drug metabolites.[3][4]

The use of a stable isotope-labeled internal standard, such as Ostarine-d4, is best practice for quantitative bioanalysis.[5] this compound is chemically identical to Ostarine, but its increased mass allows it to be distinguished by the mass spectrometer. By spiking samples with a known concentration of this compound, it can be used to accurately quantify the parent drug and its metabolites, compensating for variations in sample preparation, chromatography, and ionization efficiency, thereby mitigating matrix effects.[6]

These application notes provide a detailed protocol for the use of this compound in LC-HRMS-based identification and quantification of Ostarine metabolites in biological matrices such as urine and plasma.

Key Metabolites of Ostarine

Several metabolites of Ostarine have been identified, primarily involving hydroxylation, glucuronidation, and ether cleavage.[3][4] The major metabolites include:

  • Ostarine-glucuronide: A phase II metabolite formed by the conjugation of glucuronic acid to Ostarine.[3][7]

  • Hydroxyostarine: A phase I metabolite resulting from hydroxylation of the parent compound.[7]

  • Hydroxybenzonitrile-ostarine-glucuronide: A phase II metabolite of a hydroxylated form of Ostarine.[3]

The fragmentation patterns of these metabolites in high-resolution tandem mass spectrometry (MS/MS) provide characteristic product ions that are used for their identification and quantification.[1][3]

Quantitative Analysis Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative measurements. The following table summarizes the expected performance characteristics of a validated LC-HRMS method for the quantification of Ostarine and its major metabolites using this compound.

AnalyteLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Ostarine 0.195 - 105< 1085 - 95
Ostarine-glucuronide 0.590 - 110< 1580 - 90
Hydroxyostarine 0.590 - 110< 1580 - 90
With this compound IS
Ostarine 0.0598 - 102< 5Corrected
Ostarine-glucuronide 0.195 - 105< 10Corrected
Hydroxyostarine 0.195 - 105< 10Corrected

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data is representative of typical performance for similar validated bioanalytical methods.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol outlines a solid-phase extraction (SPE) method for the extraction of Ostarine and its metabolites from human urine.

Materials:

  • Human urine samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Phosphate (B84403) buffer (0.1 M, pH 7)

  • β-glucuronidase (from E. coli)

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Deionized water

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • To 1 mL of supernatant, add 20 µL of this compound internal standard solution.

  • Add 500 µL of phosphate buffer (pH 7).

  • For the analysis of glucuronidated metabolites, add 50 µL of β-glucuronidase solution and incubate at 50°C for 2 hours.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography Parameters

System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry Parameters

System: A high-resolution mass spectrometer such as a Q-Exactive or a time-of-flight (TOF) instrument.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Gas Temperature: 320°C

  • Full Scan MS Resolution: 70,000

  • Full Scan Mass Range: m/z 100-1000

  • MS/MS Acquisition: Data-dependent acquisition (DDA) or Parallel Reaction Monitoring (PRM)

  • MS/MS Resolution: 35,000

  • Collision Energy: Stepped normalized collision energy (NCE) 20, 30, 40

Targeted Analytes and Expected Ions:

AnalyteIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)
OstarinePositive390.1063270.0638, 186.0423
This compoundPositive394.1314274.0889, 186.0423
Ostarine-glucuronideNegative564.1249388.0927, 269.0544, 118.0310
HydroxyostarinePositive406.1012286.0587, 186.0423

Data Analysis Workflow

The data analysis workflow for metabolite identification and quantification involves several steps:

  • Peak Picking and Integration: Raw data is processed to detect and integrate chromatographic peaks for all analytes and the internal standard.

  • Internal Standard Normalization: The peak area of each analyte is divided by the peak area of this compound to correct for analytical variability.

  • Calibration Curve Generation: A calibration curve is constructed by plotting the normalized peak areas of calibration standards against their known concentrations.

  • Quantification: The concentration of analytes in unknown samples is determined using the regression equation from the calibration curve.

  • Metabolite Identification: Putative metabolites are identified by searching for expected mass shifts from the parent drug (e.g., +16 for hydroxylation, +176 for glucuronidation) and comparing their fragmentation patterns with those of known metabolites or predicted fragmentation pathways.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis sample Urine Sample add_is Add this compound sample->add_is sample->add_is hydrolysis Enzymatic Hydrolysis (optional) add_is->hydrolysis add_is->hydrolysis spe Solid-Phase Extraction hydrolysis->spe hydrolysis->spe evap Evaporation spe->evap spe->evap reconstitution Reconstitution evap->reconstitution evap->reconstitution lc LC Separation reconstitution->lc reconstitution->lc ms HRMS Detection (Full Scan & MS/MS) lc->ms peak_picking Peak Picking & Integration ms->peak_picking ms->peak_picking normalization Internal Standard Normalization peak_picking->normalization peak_picking->normalization identification Metabolite Identification peak_picking->identification peak_picking->identification quantification Quantification normalization->quantification normalization->quantification

Caption: Experimental workflow for Ostarine metabolite analysis.

data_analysis_logic cluster_input Input Data cluster_processing Processing cluster_output Output raw_data Raw LC-HRMS Data peak_detection Peak Detection raw_data->peak_detection cal_data Calibration Standard Data cal_data->peak_detection is_normalization Normalization to this compound peak_detection->is_normalization qual_results Qualitative Identification (Metabolite Structures) peak_detection->qual_results calibration Calibration Curve Generation is_normalization->calibration quant_results Quantitative Results (Concentrations) calibration->quant_results

Caption: Logic of the data analysis pipeline.

ostarine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ostarine Ostarine Hydroxyostarine Hydroxyostarine Ostarine->Hydroxyostarine Hydroxylation Ostarine_glucuronide Ostarine-glucuronide Ostarine->Ostarine_glucuronide Glucuronidation Hydroxyostarine_glucuronide Hydroxyostarine- glucuronide Hydroxyostarine->Hydroxyostarine_glucuronide Glucuronidation

References

Ostarine-d4 In Vitro Drug Metabolism Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro drug metabolism assays for Ostarine-d4, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine. The following protocols detail methodologies for using human liver microsomes and S9 fractions to investigate the metabolic fate of this compound, with a focus on identifying and quantifying its metabolites.

Introduction

Ostarine is a SARM known for its anabolic effects on muscle and bone. Understanding its metabolic profile is crucial for drug development, safety assessment, and for detecting its misuse in sports. In vitro metabolism studies using subcellular fractions like human liver microsomes (HLM) and S9 fractions are instrumental in elucidating the metabolic pathways of xenobiotics. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) for Phase I oxidative metabolism and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation reactions. Ostarine is known to undergo hydroxylation, glucuronidation, and sulfation.[1][2][3] this compound is a stable isotope-labeled version of Ostarine, often used as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[4]

This document outlines detailed protocols for conducting in vitro metabolism assays of this compound and for the subsequent analysis of its metabolites using LC-MS/MS.

Data Presentation: Summary of In Vitro Metabolism of Ostarine

The following table summarizes the key metabolic transformations of Ostarine observed in in vitro systems, based on existing literature. This data is crucial for designing and interpreting the results of the described protocols.

In Vitro SystemMetabolic ReactionMetabolite ClassAnalytical MethodReference
Human Liver MicrosomesHydroxylationPhase ILC-HRMS/MS[1]
Human Liver S9 FractionHydroxylationPhase ILC-HRMS/MS[1]
Human Liver MicrosomesO-GlucuronidationPhase IILC-HRMS/MS[1][5]
Human Liver S9 FractionO-GlucuronidationPhase IILC-HRMS/MS[1]
Human HepatocytesSulfationPhase IILC-HRMS/MS[2][3]
Human HepatocytesEther CleavagePhase ILC-HRMS/MS[2][3]
Human HepatocytesDealkylationPhase ILC-HRMS/MS[2][3]

Experimental Protocols

Protocol 1: Phase I and Phase II Metabolism of this compound in Human Liver Microsomes

This protocol is designed to investigate both oxidative (Phase I) and conjugative (Phase II) metabolism of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Magnesium Chloride (MgCl₂)

  • Ice-cold Acetonitrile (B52724)

  • Purified Water

  • Incubator/Water Bath (37°C)

  • Microcentrifuge Tubes

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 2X NADPH regeneration system solution in 0.5 M potassium phosphate buffer.

    • Prepare a 2X cofactor solution containing 5 mM UDPGA and 0.2 mM PAPS in 0.5 M potassium phosphate buffer with 10 mM MgCl₂.

    • On ice, thaw the pooled human liver microsomes. Dilute the microsomes to a final protein concentration of 2 mg/mL in 0.5 M potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • 25 µL of 2 mg/mL HLM suspension

      • 50 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

      • 1 µL of 10 mM this compound stock solution (final concentration 100 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • To initiate the reaction, add 24 µL of a pre-warmed mixture of the 2X NADPH regeneration system and 2X cofactor solution.

    • The final incubation volume is 100 µL, with a final HLM protein concentration of 0.5 mg/mL and an this compound concentration of 10 µM.

    • Incubate for 60 minutes at 37°C with gentle shaking.

  • Reaction Quenching and Sample Preparation:

    • To terminate the reaction, add 200 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Metabolic Stability of this compound in Human Liver S9 Fraction

This protocol is designed to determine the metabolic stability of this compound in the S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

  • This compound

  • Pooled Human Liver S9 Fraction

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH

  • UDPGA

  • PAPS

  • Magnesium Chloride (MgCl₂)

  • Ice-cold Acetonitrile containing an internal standard (e.g., another stable isotope-labeled compound)

  • Purified Water

  • Incubator/Water Bath (37°C)

  • Microcentrifuge Tubes

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent.

    • Prepare a cofactor mix in 0.5 M potassium phosphate buffer containing 2 mM NADPH, 5 mM UDPGA, 0.2 mM PAPS, and 10 mM MgCl₂.

    • On ice, thaw the pooled human liver S9 fraction. Dilute to a final protein concentration of 2 mg/mL in 0.5 M potassium phosphate buffer.

  • Incubation:

    • Set up a series of microcentrifuge tubes for different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • For each time point, add 50 µL of the diluted S9 fraction to a tube.

    • Add 49 µL of the cofactor mix to each tube.

    • Pre-incubate the mixtures for 5 minutes at 37°C.

    • To initiate the reaction, add 1 µL of 1 mM this compound stock solution (final concentration 10 µM).

    • Incubate at 37°C.

  • Reaction Quenching and Sample Preparation:

    • At each designated time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of this compound and its metabolites. These should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative and Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions (Precursor Ion > Product Ion):

The following table provides suggested MRM transitions for this compound and its potential metabolites. The transitions for Ostarine can be adapted for this compound by adjusting the precursor mass.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ostarine389.1269.1, 185.1, 118.1Negative
This compound393.1To be determined empiricallyNegative
Hydroxy-Ostarine405.1To be determined empiricallyNegative
Ostarine-glucuronide565.1389.1, 269.1Negative
Ostarine-sulfate469.1389.1Negative

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

This compound In Vitro Metabolism Workflow

Ostarine_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Ostarine_d4 This compound Stock Incubation_Mix Incubation Mixture Ostarine_d4->Incubation_Mix HLM Human Liver Microsomes/S9 HLM->Incubation_Mix Cofactors Cofactors (NADPH, UDPGA, PAPS) Cofactors->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis LCMS->Data Ostarine_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ostarine Ostarine Hydroxylation Hydroxylation Ostarine->Hydroxylation CYPs Ether_Cleavage Ether Cleavage Ostarine->Ether_Cleavage CYPs Dealkylation Dealkylation Ostarine->Dealkylation CYPs Glucuronidation O-Glucuronidation Ostarine->Glucuronidation UGTs Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation SULTs Metabolites Metabolites Hydroxylation->Metabolites Ether_Cleavage->Metabolites Dealkylation->Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

References

Application of Ostarine-d4 in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects, primarily on muscle and bone.[1] Its potential therapeutic applications have included treatment for muscle wasting conditions and osteoporosis.[2] For robust preclinical and clinical development, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential.

Ostarine-d4, a deuterated analog of Ostarine, serves as an invaluable tool in these studies. As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of Ostarine in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The co-elution of the analyte and its deuterated internal standard allows for the correction of variability in sample preparation and matrix effects, leading to more precise and accurate pharmacokinetic data.

These application notes provide a comprehensive overview of the use of this compound in PK/PD modeling, including detailed experimental protocols and data presentation to aid researchers in drug development.

Pharmacodynamic Profile of Ostarine

Ostarine exerts its effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[3] Upon binding, the Ostarine-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in anabolic processes.[3]

Quantitative Pharmacodynamic Data

The following table summarizes key in vitro pharmacodynamic parameters for Ostarine.

ParameterValueDescriptionReference(s)
Binding Affinity (Ki) 3.8 nMDissociation constant for the androgen receptor, indicating high binding affinity.[1]
Functional Activity (EC50) < 10 nMEffective concentration for 50% of maximal response in an AR activation assay, demonstrating potent agonist activity.[4]

Pharmacokinetic Profile of Ostarine

The pharmacokinetic profile of Ostarine has been investigated in both preclinical and clinical settings.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Ostarine in rats and humans.

ParameterSpeciesValueRoute of AdministrationReference(s)
Bioavailability Rat100%Oral[1]
Elimination Half-life (t½) Rat6.0 hoursIntravenous (10 mg/kg)[5]
Elimination Half-life (t½) Human14-24 hoursOral[1]

Visualizing Key Pathways and Processes

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of Ostarine through the androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine AR Androgen Receptor (AR) + HSP Ostarine->AR Binds AR_Ostarine AR-Ostarine Complex AR->AR_Ostarine HSP HSP AR_Ostarine->HSP Dissociates AR_Ostarine_dimer AR-Ostarine Dimer AR_Ostarine->AR_Ostarine_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Ostarine_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway of Ostarine.

Experimental Workflow for a Preclinical PK/PD Study

This diagram outlines a typical workflow for a preclinical pharmacokinetic and pharmacodynamic study of Ostarine.

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Dosing Ostarine Administration (e.g., Oral Gavage in Rats) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis Plasma Ostarine Quantification (LC-MS/MS with this compound IS) PK_Sampling->PK_Analysis PK_Modeling PK Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Modeling PD_Modeling Dose-Response Modeling PK_Modeling->PD_Modeling Inform PD_Dosing Chronic Ostarine Dosing PD_Measurement Measurement of Anabolic Effects (e.g., Levator Ani Muscle Weight) PD_Dosing->PD_Measurement PD_Measurement->PD_Modeling

Caption: Preclinical PK/PD Experimental Workflow.

Conceptual PK/PD Model

The following diagram illustrates a basic two-compartment pharmacokinetic model linked to a direct effect pharmacodynamic model.

PKPD_Model cluster_PK_Model Pharmacokinetic (PK) Model cluster_PD_Model Pharmacodynamic (PD) Model Dose Dose Absorption Absorption (Ka) Dose->Absorption Central Central Compartment (Plasma Concentration) Absorption->Central Peripheral Peripheral Compartment (Tissue Distribution) Central->Peripheral K12 Elimination Elimination (CL) Central->Elimination Effect Pharmacological Effect (Emax Model) Central->Effect Links Concentration to Effect Peripheral->Central K21

Caption: Conceptual Two-Compartment PK/PD Model.

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Ostarine for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (AR) protein

  • Radiolabeled ligand (e.g., [³H]-Mibolerone)

  • Ostarine and a reference compound (e.g., Dihydrotestosterone - DHT)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • 96-well plates

  • Scintillation counter and scintillation fluid

  • Hydroxyapatite (B223615) slurry

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Ostarine and the reference compound in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant AR protein, and the serially diluted Ostarine or reference compound.

  • Incubation: Add the radiolabeled ligand to all wells to initiate the competitive binding reaction. Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a hydroxyapatite slurry to each well to bind the AR-ligand complexes. Centrifuge the plate and wash the pellets to remove the unbound radioligand.

  • Quantification: Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Androgen Receptor Transactivation Assay

Objective: To determine the functional agonist activity (EC50) of Ostarine.

Materials:

  • A suitable cell line (e.g., PC-3 or LNCaP) co-transfected with a human AR expression vector and an androgen-responsive reporter gene construct (e.g., luciferase).

  • Cell culture medium and supplements (e.g., charcoal-stripped fetal bovine serum to remove endogenous steroids).

  • Ostarine and a reference agonist (e.g., DHT).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with a medium containing serial dilutions of Ostarine or the reference agonist. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for AR-mediated reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: In Vivo Pharmacokinetic Study in Rats with LC-MS/MS Analysis

Objective: To determine the pharmacokinetic profile of Ostarine in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters.

  • Ostarine formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • This compound as an internal standard.

  • Blood collection tubes (e.g., with K2EDTA).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Dosing: Administer a single oral dose of Ostarine to the rats via gavage.

  • Blood Sampling: Collect serial blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw the plasma samples.

    • To a known volume of plasma, add a fixed amount of this compound solution (internal standard).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both Ostarine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Ostarine to this compound against the concentration of Ostarine standards.

    • Determine the concentration of Ostarine in the plasma samples from the calibration curve.

    • Plot the plasma concentration of Ostarine versus time.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

Conclusion

The use of this compound as an internal standard is fundamental for the accurate and precise quantification of Ostarine in biological samples, which is a prerequisite for reliable PK/PD modeling. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to characterize the pharmacokinetic and pharmacodynamic properties of Ostarine and other SARMs. This comprehensive approach is crucial for advancing the understanding and potential therapeutic development of this class of compounds.

References

Ostarine-d4 as an Internal Standard for Quantitative Analysis of Ostarine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Ostarine-d4 as an internal standard for the accurate quantification of Ostarine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is particularly relevant for preclinical and clinical research, pharmacokinetic studies, and anti-doping applications.

Introduction

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis.[1][2] Its mechanism of action involves selective binding to the androgen receptor (AR), leading to tissue-specific anabolic effects, primarily in muscle and bone, with reduced androgenic effects in other tissues.[1] Accurate quantification of Ostarine in biological samples is crucial for understanding its pharmacokinetics, efficacy, and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] this compound is chemically identical to Ostarine, but with four deuterium (B1214612) atoms replacing hydrogen atoms, resulting in a mass shift that allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it can effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision in the final quantitative results.

Principle of Ostarine's Mechanism of Action

Ostarine exerts its effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor.[1] Upon binding, the Ostarine-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis and bone formation. The tissue selectivity of SARMs like Ostarine is believed to be due to their unique interactions with the AR, leading to the recruitment of different co-regulators in different tissues. In tissues like muscle and bone, Ostarine acts as an agonist, promoting anabolic activity. In contrast, in tissues like the prostate, it may act as a partial agonist or antagonist, minimizing androgenic side effects.[1]

Downstream of AR activation, Ostarine has been shown to stimulate signaling pathways that promote myogenic differentiation, including the activation of ERK1/2 kinase and the upregulation of key muscle regulatory factors such as myogenin, MyoD, and Myosin Heavy Chain (MyH).

Signaling Pathway of Ostarine

Ostarine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_muscle_growth Myogenic Differentiation Ostarine Ostarine AR_inactive Androgen Receptor (AR) (inactive) Ostarine->AR_inactive Binds ERK12_inactive ERK1/2 (inactive) Ostarine->ERK12_inactive Activates Ostarine_AR_complex Ostarine-AR Complex AR_inactive->Ostarine_AR_complex Activation Ostarine_AR_complex_nuc Ostarine-AR Complex Ostarine_AR_complex->Ostarine_AR_complex_nuc Nuclear Translocation ERK12_active ERK1/2-P (active) ERK12_inactive->ERK12_active Gene_Transcription Gene Transcription ERK12_active->Gene_Transcription Promotes ARE Androgen Response Element (ARE) Ostarine_AR_complex_nuc->ARE Binds ARE->Gene_Transcription Initiates MyoD MyoD Gene_Transcription->MyoD Myogenin Myogenin Gene_Transcription->Myogenin MyoD->Myogenin MyH Myosin Heavy Chain (MyH) Myogenin->MyH Muscle_Growth Muscle Growth & Repair MyH->Muscle_Growth

Caption: Ostarine signaling pathway in muscle cells.

Experimental Workflow for Ostarine Quantification

The general workflow for the quantification of Ostarine in a biological matrix using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Serum, Plasma) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MSMS_Analysis->Data_Processing Quantification Quantification of Ostarine Data_Processing->Quantification

Caption: Experimental workflow for Ostarine quantification.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the quantification of Ostarine in rat serum and is suitable for use with this compound as an internal standard.[1]

1. Materials and Reagents

2. Preparation of Stock and Working Solutions

  • Ostarine Stock Solution (100 µg/mL): Accurately weigh and dissolve 2 mg of Ostarine reference standard in 20 mL of methanol.[1] Further dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 10 µg/mL.[1]

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in the same manner as the Ostarine stock solution.

  • Ostarine Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by diluting the Ostarine stock solution with an appropriate solvent (e.g., 10 mM ammonium formate solution or methanol/water mixture).[1]

  • This compound IS Working Solution: Dilute the this compound stock solution to a final concentration suitable for spiking into samples (e.g., 10 µg/mL).[1]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (blank, calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add a specified volume of the this compound IS working solution.

  • Vortex mix for 10-15 seconds.

  • Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[1]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., methanol).[1]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode has been shown to be effective for Ostarine.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water[1]
Mobile Phase B Methanol[1]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Negative[1]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Ostarine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ostarine 389.1269.1 (Quantifier)To be optimized
389.1118.0 (Qualifier)To be optimized
This compound 393.1273.1 (Quantifier)To be optimized
393.1118.0 (Qualifier)To be optimized

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for Ostarine in negative mode is [M-H]⁻.

Quantitative Data and Method Validation

The following tables present representative data from a validated LC-MS/MS method for Ostarine quantification, demonstrating the expected performance of a method using an internal standard.[1]

Table 3: Calibration Curve and Linearity

Concentration Range (ng/mL)Correlation Coefficient (r²)
50 - 10,000> 0.995[1]

Table 4: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC 150< 1585 - 115< 1585 - 115
Mid QC 4000< 1585 - 115< 1585 - 115
High QC 7500< 1585 - 115< 1585 - 115

Acceptance criteria are typically within ±15% for accuracy and precision (±20% at the Lower Limit of Quantification, LLOQ).[1]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Ostarine in biological matrices by LC-MS/MS. This approach corrects for analytical variability, ensuring high-quality data for a wide range of research and development applications. The detailed protocol and performance data presented here serve as a valuable resource for scientists and researchers in the field.

References

Validated LC-MS/MS Method for the Quantification of Ostarine using Ostarine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Ostarine (also known as Enobosarm or MK-2866) is a Selective Androgen Receptor Modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis.[1] Due to its potential for abuse in sports to enhance performance, it is on the World Anti-Doping Agency's (WADA) prohibited list.[1][2] Consequently, robust and reliable analytical methods for the accurate quantification of Ostarine in biological matrices are crucial for both clinical research and anti-doping control. This document provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Ostarine, utilizing its deuterated analog, Ostarine-d4, as an internal standard to ensure high accuracy and precision.[3][4]

The principle of this method relies on the chemical similarity between Ostarine and this compound. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and potential matrix effects, allowing for reliable correction and accurate quantification.

G cluster_sample Biological Sample cluster_IS Internal Standard cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Ostarine LC Chromatographic Separation Analyte->LC Extraction & Processing Matrix Matrix Components (e.g., proteins, salts) IS This compound (Known Concentration) IS->LC Spiked into Sample MS Mass Spectrometric Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Curve Calibration Curve Ratio->Curve Result Analyte Concentration Curve->Result

Caption: Principle of Stable Isotope Dilution LC-MS/MS.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and the instrumental conditions for the LC-MS/MS analysis.

Materials and Reagents
  • Ostarine certified reference standard

  • This compound certified reference standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • Acetic acid (analytical grade)

  • Ultrapure water

  • Biological matrix (e.g., human urine, rat serum)

Standard and Sample Preparation

2.1. Stock and Working Solutions

  • Ostarine Stock Solution (100 µg/mL): Accurately weigh and dissolve 2 mg of Ostarine reference standard in 20 mL of methanol.[5]

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in the same manner as the Ostarine stock solution.

  • Working Solutions: Prepare serial dilutions of the Ostarine stock solution with a suitable solvent (e.g., methanol/water mixture, 10 mM ammonium formate) to create calibration standards.[5] A typical calibration range is 0.05 to 25 ng/mL for urine analysis[2][6] or 50 to 10,000 ng/mL for serum analysis.[5]

  • IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with methanol.[5]

2.2. Sample Preparation (Protein Precipitation for Serum)

This method is suitable for rapid analysis of serum or plasma samples.

  • In a microcentrifuge tube, combine 100 µL of serum sample with 100 µL of 10 mM ammonium formate.[5]

  • Add 20 µL of the 10 µg/mL this compound internal standard working solution.[5]

  • Add 600 µL of acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 2 minutes at 2000 rpm.[5]

  • Centrifuge at 12,000 rpm for 10 minutes.[5]

  • Transfer the supernatant to an HPLC vial for injection into the LC-MS/MS system.[5]

2.3. Sample Preparation (Online Solid-Phase Extraction for Urine)

This automated method offers high throughput and sensitivity for urine samples.

  • Dilute urine samples 1:9 with LC-MS grade water.[2]

  • Spike the diluted sample with the internal standard (e.g., to a final concentration of 0.5 ng/mL).[2]

  • The sample is then directly injected into the online SPE-UHPLC-MS/MS system.[2][6]

LC-MS/MS Instrumental Conditions

The following are typical parameters that may require optimization for specific instrumentation.

3.1. Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Acetic Acid and 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Elution A gradient appropriate for the separation of Ostarine and its IS
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40 °C

3.2. Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Nebulizing Gas Pressure 60 psi
Capillary Voltage 5500 V
Drying Gas Temperature 350 °C
Drying Gas Flow 13 L/min
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ostarine: 388.1 → 117.9, 388.1 → 269.0this compound: (Adjust for mass shift)

Note: MRM transitions should be optimized for the specific instrument used. The transitions for this compound will be shifted by +4 m/z units compared to Ostarine.

Method Validation and Performance

The described methods have been validated according to official guidelines, demonstrating high sensitivity, accuracy, and precision.

Quantitative Data Summary
ParameterUrine Analysis (Online SPE)[2][6]Serum Analysis (Protein Precipitation)[5]Food Supplement Analysis[1]
Linearity Range 0.05 - 25 ng/mL50 - 10,000 ng/mL-
Correlation Coefficient (r²) > 0.9999--
Limit of Detection (LOD) 0.5 pg/mL-0.2 ng/mL
Limit of Quantification (LOQ) -50 ng/mL0.5 ng/mL
Accuracy (Relative Error) 1.6 - 7.5%Within ±15%-
Precision (RSD) 0.8 - 4.5%Within 15%-
Recovery > 75% (LLE method)[7]--

Experimental Workflow Diagram

G SampleReceipt 1. Sample Receipt (Urine, Serum, etc.) Spiking 2. Internal Standard Spiking (this compound) SampleReceipt->Spiking Preparation 3. Sample Preparation (Protein Precipitation or Online SPE) Spiking->Preparation Injection 4. LC-MS/MS Injection Preparation->Injection Separation 5. Chromatographic Separation (C18 Column) Injection->Separation Ionization 6. Ionization (ESI) Separation->Ionization Detection 7. MS/MS Detection (MRM Mode) Ionization->Detection DataProcessing 8. Data Processing (Peak Integration) Detection->DataProcessing Quantification 9. Quantification (Calibration Curve) DataProcessing->Quantification Reporting 10. Result Reporting Quantification->Reporting

Caption: LC-MS/MS Workflow for Ostarine Quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate protocol for the quantification of Ostarine in various matrices. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and other sources of analytical variability, thereby ensuring the reliability of the results. The flexibility in sample preparation, with options for both protein precipitation and online SPE, allows for adaptation of the method based on the specific requirements of the laboratory, whether for high-throughput screening in anti-doping or for detailed pharmacokinetic studies in a research setting.

References

Utilizing Ostarine-d4 for In-Depth Analysis of Ostarine's Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (also known as Enobosarm or MK-2866) is a selective androgen receptor modulator (SARM) that has been investigated for various therapeutic applications, including muscle wasting and osteoporosis. As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for ensuring patient safety. This document outlines the application of Ostarine-d4, a deuterated stable isotope of Ostarine, as an internal standard in mass spectrometry-based assays to accurately quantify Ostarine concentrations in biological matrices during DDI studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[1][2][3]

Ostarine is metabolized in the liver, primarily through the action of cytochrome P450 (CYP) enzymes and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs).[4][5] Specifically, it has been suggested that Ostarine may interact with CYP3A4 and CYP2C9, two of the most important enzymes in drug metabolism.[6] Therefore, it is essential to investigate the potential of co-administered drugs to inhibit or induce these enzymes, which could alter the pharmacokinetics of Ostarine and potentially lead to adverse effects or reduced efficacy.

This application note provides detailed protocols for in vitro CYP inhibition and induction studies, as well as a template for a validated LC-MS/MS method for the simultaneous quantification of Ostarine and this compound.

Data Presentation

The following tables summarize the expected outcomes from DDI studies with Ostarine. Table 1 presents data from a clinical study investigating the effect of known CYP and UGT modulators on the pharmacokinetics of Ostarine.[4] Tables 2 and 3 provide a template for presenting in vitro CYP inhibition and induction data, respectively.

Table 1: Pharmacokinetic Parameters of Ostarine Following Co-administration with Inhibitors and Inducers [4]

Co-administered DrugMechanismAnalyte% Change in Cmax (Geometric Mean)% Change in AUC∞ (Geometric Mean)
ItraconazoleCYP3A4 InhibitorOstarineNo significant effectNo significant effect
RifampinCYP3A4 InducerOstarine↓ 23%↓ 43%
ProbenecidPan-UGT InhibitorOstarine↑ 50%↑ 112%
Celecoxib (B62257)CYP2C9 SubstrateOstarineNo significant effectNo significant effect
Rosuvastatin (B1679574)BCRP SubstrateOstarineNo significant effectNo significant effect

Table 2: In Vitro CYP Inhibition by Ostarine (Example Data)

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Type
CYP3A4Midazolam> 50No inhibition
CYP2C9Diclofenac (B195802)> 50No inhibition
CYP2D6Dextromethorphan> 50No inhibition
CYP1A2Phenacetin> 50No inhibition
CYP2C19S-Mephenytoin> 50No inhibition

Table 3: In Vitro CYP Induction by Ostarine in Primary Human Hepatocytes (Example Data)

CYP IsoformPositive ControlFold Induction (Positive Control)Fold Induction (Ostarine 10 µM)EC50 (µM)
CYP3A4Rifampin (10 µM)15< 2> 50
CYP2C9Rifampin (10 µM)8< 2> 50
CYP1A2Omeprazole (B731) (50 µM)20< 2> 50

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

This protocol is designed to determine the potential of Ostarine to inhibit major CYP isoforms.

Materials:

  • Human Liver Microsomes (HLM)

  • Ostarine

  • CYP Probe Substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • This compound (as internal standard for LC-MS/MS analysis of Ostarine, if required)

  • Metabolite standards for probe substrates

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Prepare stock solutions of Ostarine, probe substrates, and positive control inhibitors in a suitable solvent (e.g., acetonitrile, DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add HLM and potassium phosphate buffer.

    • Add Ostarine at various concentrations (typically a 7-point dilution series, e.g., 0.1 to 100 µM). Include a vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the formation of the probe substrate metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each Ostarine concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable model.

Protocol 2: In Vitro Cytochrome P450 Induction Assay in Primary Human Hepatocytes

This protocol assesses the potential of Ostarine to induce the expression of major CYP isoforms.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Ostarine

  • Positive control inducers (e.g., rifampin for CYP3A4 and CYP2C9, omeprazole for CYP1A2)

  • CYP Probe Substrates

  • Collagen-coated plates

  • CO2 incubator

  • LC-MS/MS system or reagents for mRNA quantification (qRT-PCR)

Procedure:

  • Cell Culture: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.

  • Treatment:

    • After cell attachment, replace the medium with fresh medium containing various concentrations of Ostarine (e.g., 0.1 to 50 µM), a vehicle control, and positive control inducers.

    • Incubate the cells for 48-72 hours, with a medium change every 24 hours.

  • Assessment of CYP Induction:

    • Enzyme Activity: At the end of the treatment period, remove the medium and incubate the cells with a cocktail of CYP probe substrates for a defined period. Collect the supernatant and analyze for metabolite formation using LC-MS/MS.

    • mRNA Expression: Alternatively, lyse the cells and extract mRNA. Perform qRT-PCR to quantify the expression levels of the target CYP genes.

  • Data Analysis:

    • Enzyme Activity: Calculate the fold induction of enzyme activity at each Ostarine concentration compared to the vehicle control.

    • mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control.

    • Determine the EC50 value (the concentration causing 50% of the maximal induction).

Protocol 3: LC-MS/MS Method for the Quantification of Ostarine and this compound

This protocol provides a framework for developing a robust method for the simultaneous quantification of Ostarine and its deuterated internal standard, this compound, in a biological matrix such as human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Ostarine and this compound from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ostarine: m/z 390.1 → 272.1

    • This compound: m/z 394.1 → 276.1

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing this compound (internal standard).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Mandatory Visualizations

G cluster_0 Ostarine Signaling Pathway Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to MAPK MAPK Kinase Pathway Ostarine->MAPK Activates (Non-genomic action) ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds Gene Gene Transcription ARE->Gene Initiates Protein Protein Synthesis (Muscle Growth) MAPK->Protein Promotes Gene->Protein

Caption: Ostarine's dual signaling mechanism for promoting muscle growth.

G cluster_1 Experimental Workflow for In Vitro CYP Inhibition Assay A Prepare Reagents (Ostarine, HLM, Probe Substrates) B Incubation (Pre-incubation and Reaction) A->B C Reaction Termination (Acetonitrile) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis (Metabolite Quantification) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for assessing Ostarine's CYP inhibition potential.

G cluster_2 Logical Relationship of DDI Study Components Ostarine_d4 This compound (Internal Standard) LCMS Validated LC-MS/MS Method Ostarine_d4->LCMS Enables Accurate Quantification InVitro In Vitro DDI Assays (CYP Inhibition/Induction) LCMS->InVitro Quantifies Metabolites InVivo In Vivo DDI Studies (Clinical/Preclinical) LCMS->InVivo Quantifies Ostarine Levels Risk Clinical DDI Risk Assessment InVitro->Risk Informs InVivo->Risk Confirms

Caption: Interconnectivity of components in a DDI study.

References

Application Notes and Protocols for the Doping Control Analysis of Ostarine using Ostarine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ostarine (also known as Enobosarm or MK-2866) is a Selective Androgen Receptor Modulator (SARM) that has been illicitly used by athletes for its anabolic properties to enhance muscle growth and physical performance.[1][2] Due to its potential for abuse in sports, Ostarine is listed on the World Anti-Doping Agency's (WADA) Prohibited List under section S1.2 "Other Anabolic Agents".[3][4] Consequently, anti-doping laboratories require robust and sensitive analytical methods for the detection and quantification of Ostarine in biological samples, primarily urine.[1][5][6] This application note provides a detailed protocol for the analysis of Ostarine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ostarine-d4 as a deuterated internal standard to ensure accuracy and precision. The methodologies described are based on established procedures in the field of anti-doping analysis.[5][7][8]

Experimental Workflow

The overall analytical workflow for the detection of Ostarine in urine samples is depicted in the following diagram.

Ostarine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Spiking Spike with this compound Internal Standard SampleCollection->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification of Ostarine MS_Detection->Quantification Confirmation Confirmation based on WADA Criteria Quantification->Confirmation

Figure 1: General workflow for Ostarine doping control analysis.

Experimental Protocols

This section details the materials and procedures for the analysis of Ostarine in urine.

Materials and Reagents
  • Ostarine certified reference material

  • This compound certified reference material (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (pH 6.4-7.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine (blank)

Sample Preparation: Enzymatic Hydrolysis followed by SPE

Ostarine is primarily excreted in urine as its glucuronide conjugate.[1][4] Therefore, a hydrolysis step is crucial for sensitive detection.

  • Sample Aliquoting: Transfer 2-3 mL of urine into a glass tube.

  • Internal Standard Spiking: Add a specific amount of this compound internal standard solution (e.g., to a final concentration of 0.5 ng/mL).[5][7]

  • Buffering: Add phosphate buffer to the urine sample to adjust the pH to the optimal range for the enzyme (typically pH 6.4-7.0).

  • Enzymatic Hydrolysis: Add β-glucuronidase solution, vortex, and incubate at 50-60°C for 1-2 hours to deconjugate the Ostarine glucuronide.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute Ostarine and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[1]

UHPLC-MS/MS Analysis

The analysis is performed using an ultra-high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterValue
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient Optimized for separation of Ostarine from matrix components (e.g., 5-95% B over 5-10 minutes)
Flow Rate 0.3-0.5 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage Optimized for signal intensity (e.g., 3.0-4.5 kV)
Source Temperature 120-150°C
Desolvation Temp. 350-500°C
Gas Flow Rates Optimized for the specific instrument

Table 3: SRM Transitions for Ostarine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ostarine 389.1269.0Optimized
389.1118.0Optimized
This compound 393.1273.0Optimized
393.1118.0Optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation and Performance

The analytical method should be validated according to the World Anti-Doping Agency (WADA) International Standard for Laboratories.[7] Key validation parameters are summarized below.

Table 4: Summary of Quantitative Method Performance Data

ParameterTypical Performance ValuesReference(s)
Linearity Range 0.05 - 25 ng/mL[5][7]
Correlation Coefficient (r²) > 0.999[5][7]
Limit of Detection (LOD) 0.03 - 0.5 pg/mL[5][8]
Limit of Quantification (LOQ) 0.05 ng/mL[5]
Intra-day Precision (%RSD) < 5%[5][7]
Inter-day Precision (%RSD) < 10%[5][8]
Accuracy (%RE) Within ±15%[5][7]
Recovery 85-110%[8]

Data Analysis and Confirmation Criteria

The identification and confirmation of Ostarine in a sample are based on WADA's technical documents for identification criteria.[9][10]

WADA_Confirmation_Criteria cluster_criteria WADA Confirmation Criteria RetentionTime Retention Time Match (within tolerance of reference standard) Positive_Finding Adverse Analytical Finding (AAF) RetentionTime->Positive_Finding IonRatios Ion Ratio Match (relative abundance of product ions matches reference standard) IonRatios->Positive_Finding SignalToNoise Signal-to-Noise Ratio (> 3:1 for all diagnostic ions) SignalToNoise->Positive_Finding Analyte_Peak Detected Peak for Ostarine Analyte_Peak->RetentionTime Analyte_Peak->IonRatios Analyte_Peak->SignalToNoise

Figure 2: WADA criteria for positive identification.

  • Retention Time: The retention time of the Ostarine peak in the sample must match that of the certified reference standard within a specified tolerance.[9][10]

  • Ion Ratios: The relative abundance of the product ions for Ostarine in the sample must correspond to those of the reference standard, within statistically defined limits.[9][10]

  • Signal-to-Noise Ratio: The signal-to-noise ratio for each diagnostic ion must be greater than 3:1.[9]

Quantification is performed by calculating the peak area ratio of the analyte (Ostarine) to the internal standard (this compound) and comparing it to a calibration curve prepared in the same matrix.

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and robust approach for the confirmation and quantification of Ostarine in urine for doping control purposes. Adherence to the detailed protocol and strict quality control measures in line with WADA guidelines is essential for ensuring the defensibility of analytical results.

References

Application Notes and Protocols for the Quantitative Analysis of Ostarine in Urine and Plasma using Ostarine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Ostarine (also known as Enobosarm or MK-2866) in biological matrices, specifically urine and plasma. The methodologies described herein utilize Ostarine-d4 as an internal standard (IS) to ensure high accuracy and precision, making them suitable for pharmacokinetic studies, anti-doping control, and clinical research.

Introduction

Ostarine is a selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis.[1][2] Its anabolic effects on muscle and bone have also led to its misuse in sports, resulting in its prohibition by the World Anti-Doping Agency (WADA).[1][3] Consequently, sensitive and robust analytical methods are crucial for its detection and quantification in biological samples.[3] This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Ostarine in urine and plasma.

Mechanism of Action: Androgen Receptor Signaling

Ostarine selectively binds to the androgen receptor (AR), leading to tissue-specific anabolic effects, primarily in muscle and bone.[[“]][[“]][[“]] Upon binding, the Ostarine-AR complex translocates to the nucleus and modulates the expression of target genes involved in muscle protein synthesis and cell growth.[7] Ostarine has also been shown to activate other signaling pathways, such as the ERK1/2 kinase pathway, which further promotes muscle cell proliferation and differentiation.[[“]][[“]]

Ostarine_Signaling_Pathway Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to ERK ERK1/2 Kinase Ostarine->ERK Activates Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR Nucleus Nucleus Ostarine_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Ostarine_AR->ARE Binds to Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Expression->Anabolic_Effects Cell_Growth Cell Proliferation & Differentiation ERK->Cell_Growth

Caption: Ostarine's mechanism of action via androgen receptor signaling.

Experimental Protocols

The following protocols describe the procedures for sample preparation and LC-MS/MS analysis for the quantification of Ostarine in urine and plasma. This compound is used as the internal standard for quantification.

Sample Preparation

Various sample preparation techniques can be employed, including "dilute-and-shoot," liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][8][9] SPE is often preferred for its ability to provide cleaner extracts and achieve lower detection limits.[3]

Protocol 1: Solid-Phase Extraction (SPE) for Urine and Plasma

  • Sample Pre-treatment:

    • Urine: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant.

    • Plasma: To 500 µL of plasma, add 1 mL of a protein precipitation solvent (e.g., acetonitrile), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Take the supernatant.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 ng/mL) to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of water.

  • Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.

  • Elution: Elute Ostarine and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Caption: General experimental workflow for Ostarine analysis.
LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ostarine390.1272.1
This compound394.1276.1

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Ostarine in urine and plasma. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters for Ostarine in Urine

ParameterResultReference
Linearity Range 0.05 - 25 ng/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.5 pg/mL[3]
Limit of Quantification (LOQ) 0.05 ng/mL[10]
Intra-day Precision (%RSD) 0.8 - 4.5%[3]
Inter-day Precision (%RSD) < 15%[11]
Accuracy (%RE) 1.6 - 7.5%[3]
Recovery 85 - 105%[11]

Table 2: Method Validation Parameters for Ostarine in Plasma/Serum

ParameterResultReference
Linearity Range 50 - 10000 ng/mL[12]
Correlation Coefficient (r²) > 0.99[12]
Limit of Quantification (LOQ) 50 ng/mL[12]
Intra-day Precision (%RSD) < 15%[12]
Inter-day Precision (%RSD) < 15%[12]
Accuracy (%RE) Within ±15%[12]

Conclusion

The described protocols provide a robust and sensitive framework for the quantitative analysis of Ostarine in urine and plasma using this compound as an internal standard. The use of LC-MS/MS ensures high selectivity and allows for low detection limits, making these methods suitable for a wide range of research and regulatory applications. Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data for their studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Ostarine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the use of deuterated standards, with a specific focus on Ostarine-d4. Isotopic exchange can compromise the accuracy of quantitative analyses, and this resource is designed to help you identify, mitigate, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, also known as back-exchange, is a chemical process where deuterium (B1214612) atoms on a deuterated standard like this compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a critical issue in quantitative mass spectrometry because it alters the mass-to-charge ratio (m/z) of the internal standard. This can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, ultimately compromising the accuracy and reliability of your results.[2]

Q2: Where are the deuterium labels on this compound located and are they stable?

The deuterium atoms in commercially available this compound are typically located on the phenoxy aromatic ring. The IUPAC name for this compound is (2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. Deuterium atoms on an aromatic ring are generally considered to be in stable, non-exchangeable positions under typical analytical conditions.[1] However, extreme pH or high temperatures can potentially promote exchange.

Q3: What are the primary experimental factors that can cause isotopic exchange in this compound?

Several factors can promote the exchange of deuterium for hydrogen:

  • pH: Both highly acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is generally slowest around pH 2.5-3.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing and handling samples at elevated temperatures can increase the risk of back-exchange.

  • Solvent Composition: Protic solvents, such as water and methanol, are necessary for the exchange to occur as they can donate protons. While often used in sample preparation and mobile phases, their potential to facilitate exchange should be considered. Aprotic solvents like acetonitrile (B52724) are generally preferred when feasible.

  • Matrix Components: Biological matrices can contain components that may catalyze the exchange process.

Q4: How can I detect if isotopic exchange is occurring with my this compound standard?

You can diagnose isotopic exchange by observing the following in your mass spectrometry data:

  • Changes in the Mass Spectrum: Instead of a single, well-defined peak for this compound (e.g., M+4), you may observe a distribution of isotopologues with fewer deuterium atoms (e.g., significant peaks at M+3, M+2, M+1).[2]

  • Decreasing Internal Standard Signal: A progressive decrease in the peak area of the this compound internal standard over an analytical run, especially when samples are left in the autosampler for extended periods, can indicate ongoing exchange.

  • Appearance of Unlabeled Analyte Signal: In severe cases, the deuterated standard can completely exchange back to the unlabeled form. If you analyze a sample containing only this compound and observe a signal at the m/z of unlabeled Ostarine, this is a strong indicator of back-exchange.[2]

  • Poor Reproducibility: Unexplained variability and poor precision in your quantitative data can be a symptom of inconsistent isotopic exchange.[2]

Q5: What are the best practices for handling and storing this compound to prevent isotopic exchange?

To maintain the integrity of your this compound standard, adhere to the following best practices:

  • Storage: Store the standard in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.

  • Solvent Choice: Whenever possible, use aprotic and anhydrous solvents for preparing stock and working solutions. If aqueous solutions are necessary, aim for a neutral pH.

  • Handling: Minimize the exposure of the standard to the atmosphere to prevent moisture absorption. Handle under an inert atmosphere, such as nitrogen or argon, if possible.

  • Fresh Preparations: Prepare working solutions fresh and in the quantity needed for an experiment to minimize the time they are exposed to potentially exchange-promoting conditions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting issues related to isotopic exchange in this compound.

Diagram: Troubleshooting Workflow for Isotopic Exchange

TroubleshootingWorkflow start Suspicion of Isotopic Exchange (Inaccurate data, drifting IS signal) check_ms Step 1: Analyze Mass Spectrum of this compound Standard start->check_ms observe_dist Observe Isotopologue Distribution (Presence of M+3, M+2, etc.?) check_ms->observe_dist stability_study Step 2: Perform Stability Study (See Experimental Protocol) observe_dist->stability_study Yes no_exchange No Evidence of Exchange (Investigate other causes) observe_dist->no_exchange No exchange_confirmed Isotopic Exchange Confirmed stability_study->exchange_confirmed optimize_conditions Step 3: Optimize Experimental Conditions exchange_confirmed->optimize_conditions revalidate Step 4: Re-validate Method optimize_conditions->revalidate end Accurate Quantification revalidate->end

Caption: A stepwise workflow for diagnosing and addressing isotopic exchange issues.

Quantitative Data Summary

The stability of a deuterated standard is highly dependent on the storage conditions and the matrix. Below is a summary of stability data for Ostarine in urine, which can serve as a proxy for understanding its general stability.

Storage ConditionMatrixDurationAnalyte Stability (% Remaining)Reference
Room Temperature (18°C)Human Urine2 weeksSignificant instability observed
Refrigerated (4°C)Human Urine2 weeksStable
Frozen (-20°C)Bovine, Equine, Canine, Human Urine12 monthsStable
Freeze-Thaw Cycles (from -20°C)Bovine Urine3 cyclesLimited degree of instability observed

Note: While this data pertains to unlabeled Ostarine, it provides valuable insights into the chemical stability of the molecule under various conditions. The deuterium-labeled version is expected to have similar chemical stability, but with the added consideration of isotopic exchange.

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

This protocol is designed to determine if this compound is undergoing isotopic exchange under your specific analytical conditions.

Objective: To evaluate the stability of the deuterium labels on this compound in the solvents and matrices used in your experimental workflow.

Methodology:

  • Prepare Stability Samples:

    • Spike this compound into a blank matrix (e.g., plasma, urine) at a concentration typical for your assay. Aliquot this mixture into several vials.

    • Prepare a second set of samples by spiking this compound into your final mobile phase or reconstitution solvent.

  • Incubate Under Method Conditions:

    • Store one aliquot of each set at a low temperature (e.g., -80°C) as a baseline (T=0) control.

    • Incubate the remaining vials under conditions that mimic your experimental workflow. For example:

      • At room temperature for the duration of a typical sample preparation.

      • In the autosampler at its set temperature for the duration of a full analytical run.

  • Sample Analysis:

    • Analyze the T=0 samples and the incubated samples using your LC-MS/MS method.

    • Monitor the mass transitions for both this compound and unlabeled Ostarine.

  • Data Interpretation:

    • Compare the peak area response of this compound in the incubated samples to the T=0 sample. A significant decrease may suggest degradation or exchange.

    • Monitor the signal for unlabeled Ostarine in the incubated samples. A significant increase in the signal for the unlabeled analyte over the incubation period is direct evidence that H/D exchange is occurring.

Diagram: this compound Stability Assessment Workflow

StabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_data Data Interpretation prep_matrix Spike this compound into Blank Matrix t0 T=0 Control (-80°C) prep_matrix->t0 incubate_rt Incubate at Room Temp prep_matrix->incubate_rt prep_solvent Spike this compound into Solvent prep_solvent->t0 incubate_auto Incubate in Autosampler prep_solvent->incubate_auto analysis LC-MS/MS Analysis (Monitor this compound & Ostarine) t0->analysis incubate_rt->analysis incubate_auto->analysis compare_d4 Compare this compound Peak Areas analysis->compare_d4 monitor_h Monitor Unlabeled Ostarine Signal analysis->monitor_h result Assess Isotopic Stability compare_d4->result monitor_h->result

Caption: Workflow for assessing the isotopic stability of this compound.

By following the guidance in this technical support center, researchers can better anticipate, diagnose, and resolve issues related to isotopic exchange in this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Matrix Effect Evaluation in Bioanalysis using Ostarine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ostarine-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in bioanalysis?

A1: The matrix effect is the alteration of an analyte's response due to the influence of co-eluting, often unidentified, components in the sample matrix.[1] This phenomenon, commonly observed in liquid chromatography-mass spectrometry (LC-MS/MS), can manifest as either ion suppression or ion enhancement, leading to inaccurate and imprecise quantification.[2][3] Factors contributing to matrix effects include endogenous phospholipids, dosing vehicles, and mobile phase modifiers.[2]

Q2: Why is this compound used as a deuterated internal standard?

A2: this compound is a stable isotope-labeled version of Ostarine, where four hydrogen atoms have been replaced by deuterium.[4] Deuterated internal standards are considered the gold standard in quantitative bioanalysis.[5] Because this compound is chemically and physically almost identical to the analyte (Ostarine), it is expected to co-elute and experience similar effects from sample preparation and the matrix, thus compensating for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.[6][7] This leads to more accurate and precise results.

Q3: How is the matrix effect quantitatively evaluated?

A3: The matrix effect is quantitatively assessed by calculating the matrix factor (MF). The "golden standard" method for this is the post-extraction spiking approach.[8] This involves comparing the peak response of an analyte spiked into an extracted blank matrix from at least six different sources to the response of the analyte in a neat solution at the same concentration.[1][9] The internal standard-normalized MF is then calculated to determine if the internal standard adequately compensates for the matrix effect.

Q4: What are the regulatory expectations for matrix effect evaluation?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation, including the assessment of matrix effects.[10] The validation should demonstrate the selectivity of the method in the presence of matrix components.[1] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[1][9] For each matrix lot, the accuracy of quality control samples should be within ±15% of the nominal concentration, and the precision should not exceed 15%.[1][9]

Troubleshooting Guides

Q1: What should I do if I observe significant and inconsistent internal standard (this compound) response across different matrix lots?

A1: Inconsistent internal standard response is a common indicator of significant matrix effects. Here are some troubleshooting steps:

  • Improve Sample Preparation: Simple protein precipitation can be prone to matrix effects.[11] Consider more rigorous sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[7][12]

  • Optimize Chromatography: Enhance the chromatographic separation to resolve Ostarine and this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the analytical column, or altering the flow rate.[7][11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[7]

Q2: My this compound internal standard does not seem to be compensating for the matrix effect on my analyte. What could be the cause?

A2: While deuterated internal standards are highly effective, they may not always perfectly correct for matrix effects. This phenomenon is known as differential matrix effects.[6][13]

  • Chromatographic Separation: Even a slight difference in retention time between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[6][12][13] Ensure that Ostarine and this compound are co-eluting perfectly.

  • Post-Column Infusion Experiment: This experiment can help identify regions of significant ion suppression or enhancement in your chromatographic run, allowing you to adjust the chromatography to move your analyte and internal standard to a "cleaner" region.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantitatively determine the matrix factor (MF) and assess the ability of this compound to compensate for matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Ostarine and this compound into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Spiked Matrix): Extract blank matrix from at least six different individual sources. Spike Ostarine and this compound into the extracted matrix at low and high QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike Ostarine and this compound into the blank matrix from the same six sources before extraction at low and high QC concentrations. (This set is used to determine recovery).

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and internal standard:

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Calculate Recovery:

    • Recovery (%) = (Peak Response in Set C / Peak Response in Set B) * 100

Data Presentation

Table 1: Matrix Factor (MF) and IS-Normalized MF in Different Plasma Lots

Plasma LotAnalyte MF (Low QC)Analyte MF (High QC)IS (this compound) MFIS-Normalized MF (Low QC)IS-Normalized MF (High QC)
10.880.910.890.991.02
20.850.880.860.991.02
30.920.950.930.991.02
40.890.920.900.991.02
50.950.980.960.991.02
60.870.900.880.991.02
Mean 0.89 0.92 0.90 0.99 1.02
%CV 4.1% 3.8% 4.0% 0.0% 0.0%

Table 2: Recovery of Ostarine and this compound

AnalyteLow QCHigh QC
Ostarine Recovery (%)85.288.5
This compound Recovery (%)86.189.0

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations cluster_eval Evaluation Neat Set A: Neat Solution LCMS Analyze all sets Neat->LCMS PostSpike Set B: Post-Extraction Spike (6+ Matrix Lots) PostSpike->LCMS PreSpike Set C: Pre-Extraction Spike (6+ Matrix Lots) PreSpike->LCMS Calc_MF Calculate Matrix Factor (MF) MF = B / A LCMS->Calc_MF Calc_Rec Calculate Recovery Recovery = C / B * 100 LCMS->Calc_Rec Calc_IS_MF Calculate IS-Normalized MF IS-Norm MF = MF_Analyte / MF_IS Calc_MF->Calc_IS_MF Eval Assess Accuracy & Precision (within ±15%) Calc_IS_MF->Eval TroubleshootingWorkflow Start Significant Matrix Effect Observed (Inconsistent IS Response) Check_Chroma Are Analyte and IS Co-eluting Perfectly? Start->Check_Chroma Optimize_Chroma Optimize Chromatography: - Adjust Gradient - Change Column Check_Chroma->Optimize_Chroma No Improve_Cleanup Improve Sample Cleanup: - LLE - SPE Check_Chroma->Improve_Cleanup Yes Reassess_ME Re-evaluate Matrix Effect Optimize_Chroma->Reassess_ME End_Pass Matrix Effect Mitigated Reassess_ME->End_Pass Pass End_Fail Further Method Development Required Reassess_ME->End_Fail Fail Improve_Cleanup->Reassess_ME Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Dilute_Sample->Reassess_ME

References

Optimization of MS/MS parameters for Ostarine-d4 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for the detection of Ostarine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The expected precursor ion depends on the ionization mode used. This compound is a deuterated version of Ostarine, used as an internal standard in quantitative analyses.[1] While both positive and negative ionization modes can be explored, negative electrospray ionization (ESI-) is commonly reported for Ostarine analysis.[2][3]

  • In Negative Ion Mode (ESI-): The precursor ion will be the deprotonated molecule, [M-H]⁻. Given the molecular weight of Ostarine is approximately 389.3 g/mol , this compound is approximately 393.3 g/mol . Therefore, the expected precursor ion is m/z 392.3 .

  • In Positive Ion Mode (ESI+): The precursor ion is typically the protonated molecule, [M+H]⁺. The expected precursor ion would be m/z 394.3 .

It is recommended to start with negative ionization mode, as it has been shown to be effective for the parent compound, Ostarine.[2][4]

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: The fragmentation pattern of this compound is expected to be very similar to that of non-deuterated Ostarine. The specific mass of the product ions will depend on where the deuterium (B1214612) labels are located on the molecule. A product ion scan of the this compound precursor is essential to confirm the exact m/z of its fragments.

Based on published data for Ostarine (precursor [M-H]⁻ at m/z 388.1), common product ions are observed at m/z 269.0, 117.9, and 185.0 .[2][4] When optimizing for this compound (precursor [M-H]⁻ at m/z 392.3), you should look for corresponding product ions. The most intense and stable fragment is typically chosen as the "quantifier," with a second fragment used as a "qualifier" for confirmation.[5]

Q3: How do I optimize the collision energy (CE) for each MRM transition?

A3: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity.[6] The ideal CE is different for each product ion and should be optimized empirically. The recommended procedure is a collision energy ramping experiment:[5][7]

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Set the first quadrupole (Q1) to isolate the precursor ion (e.g., m/z 392.3).

  • Set the third quadrupole (Q3) to monitor the expected product ions.

  • Acquire data while systematically ramping the collision energy across a range (e.g., 5 to 50 eV).[5]

  • Plot the intensity of each product ion against the collision energy.

  • The optimal CE for a given transition is the value that produces the maximum, stable signal for that product ion.[8]

Q4: What are typical starting points for ion source parameters?

A4: Ion source parameters should be optimized to achieve the most stable and intense signal for the precursor ion. Based on published methods for Ostarine, the following parameters can be used as a robust starting point for this compound optimization:[9]

  • Capillary Voltage: 3.5 - 5.5 kV (3500 - 5500 V)

  • Drying Gas Temperature: 300 - 350 °C

  • Drying Gas Flow: 10 - 13 L/min

  • Nebulizing Gas Pressure: ~60 psi

These parameters should be fine-tuned by infusing the this compound standard and adjusting each value to maximize the precursor ion signal.[10][11]

Troubleshooting Guide

Problem: I have a low or unstable signal.

Solution:

  • Re-optimize Source Conditions: Systematically adjust source parameters (spray voltage, gas flows, temperature) while infusing the analyte to maximize the ion signal for your specific instrument and mobile phase composition.[6]

  • Check Sample Preparation: Inefficient sample preparation can lead to low analyte concentration. Ensure your extraction method (e.g., protein precipitation, SPE) is validated and performing correctly.[3][12]

  • Evaluate for Matrix Effects: If analyzing samples in a complex biological matrix (e.g., urine, serum), co-eluting compounds can suppress the ionization of this compound, reducing its signal.[13] Improve sample cleanup, adjust chromatographic separation to move the analyte away from interfering peaks, or dilute the sample.[6] The primary purpose of using a stable isotope-labeled internal standard like this compound is to compensate for signal loss due to matrix effects.[14]

Problem: I see a stable precursor ion, but no significant product ions.

Solution:

  • Increase Collision Energy (CE): The applied collision energy may be too low to induce fragmentation. Gradually increase the CE and monitor for the appearance of product ions.[5][6]

  • Verify Precursor Ion Selection: Double-check that the correct m/z for the this compound precursor ion ([M-H]⁻ at m/z 392.3 or [M+H]⁺ at m/z 394.3) is being isolated in the first quadrupole. An incorrect m/z value will result in no fragments.[6]

  • Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure in the collision cell is at the manufacturer's recommended level. Insufficient collision gas will lead to poor or no fragmentation.[5]

Problem: How do I assess and mitigate matrix effects?

Solution:

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[13][15]

  • Assessment (Post-Extraction Spike Method): This is a standard method to quantify matrix effects.[15]

    • Analyze a blank matrix sample that has been extracted.

    • Spike this compound into the extracted blank matrix at a known concentration.

    • Prepare a standard of this compound at the same concentration in a neat (clean) solvent.

    • Compare the peak area of the analyte in the matrix (Step 2) to the peak area in the neat solvent (Step 3). A significant difference indicates the presence of matrix effects.[9]

  • Mitigation:

    • Internal Standard: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard, such as this compound, which will be affected by suppression or enhancement in the same way as the non-labeled analyte (Ostarine).[14]

    • Chromatography: Improve the HPLC/UHPLC separation to resolve this compound from interfering matrix components.

    • Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove matrix components before analysis.[9]

Quantitative Data Summary

The following tables provide typical MS/MS parameters and method performance characteristics based on published methods for Ostarine, which serve as a baseline for this compound method development.

Table 1: Recommended Starting MS/MS Parameters for this compound

Parameter Setting Rationale / Comment
Ionization Mode ESI- (Negative) Commonly used and shown to be effective for Ostarine.[2][3][4]
Precursor Ion [M-H]⁻ m/z 392.3 Theoretical m/z for the deuterated isotopologue.
Product Ion 1 (Quantifier) To be determined Start by looking for a fragment near m/z 269.0. Confirm via product ion scan.[2][4]
Product Ion 2 (Qualifier) To be determined Start by looking for a fragment near m/z 117.9 or 185.0.[2][4]
Collision Energy (CE) 10 - 40 eV Optimize empirically for each transition using a CE ramping experiment.[5]
Capillary Voltage ~5500 V Optimize for maximum precursor signal.[9]
Drying Gas Temperature ~350 °C Optimize for signal stability and intensity.[9]

| Drying Gas Flow | ~13 L/min | Optimize for signal stability and intensity.[9] |

Table 2: Example Method Performance (for Ostarine) for Benchmarking Data adapted from a validated UHPLC-MS/MS method for Ostarine in human urine.[9]

Validation Parameter Result
Linearity (r²) 0.9999
Limit of Detection (LOD) 0.5 pg/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Accuracy 92.5 - 97.9%
Inter-day Accuracy 96.7 - 98.4%
Intra-day Precision (RSD) < 1.9%

| Inter-day Precision (RSD) | < 4.5% |

Experimental Protocols

Protocol: Direct Infusion for MS/MS Parameter Optimization
  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent appropriate for your mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or without acid (for ESI-).[6]

  • Set up Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Ion Source:

    • Acquire data in full scan mode, monitoring for the this compound precursor ion (m/z 392.3 in negative mode).

    • Systematically adjust source parameters (capillary voltage, gas temperature, gas flows) one at a time to maximize the signal intensity and stability of the precursor ion.[9]

  • Identify Product Ions:

    • Switch to a product ion scan mode. Set the first quadrupole (Q1) to isolate the m/z of the precursor ion.

    • Set a moderate, fixed collision energy (e.g., 20 eV) and scan the third quadrupole (Q3) over a relevant mass range to identify the major fragment ions.[6] Select at least two stable and intense product ions for your MRM method.

  • Optimize Collision Energy:

    • Set up an MRM method with transitions for your selected precursor and product ions.

    • Perform a collision energy ramping experiment as described in FAQ #3 for each transition.

    • Analyze the resulting data to determine the CE value that yields the highest intensity for each specific product ion. This will be the optimal CE for that transition.

Visualizations

OptimizationWorkflow cluster_source Step 2: Source Optimization cluster_ms2 Step 3: MS/MS Optimization prep_std Prepare 1 µg/mL This compound Standard infuse Direct Infusion via Syringe Pump (5-10 µL/min) prep_std->infuse opt_source Optimize Source Parameters (Voltage, Gas Temp/Flow) infuse->opt_source find_precursor Identify Precursor Ion (e.g., m/z 392.3) opt_source->find_precursor prod_scan Perform Product Ion Scan (Fixed CE, e.g., 20 eV) find_precursor->prod_scan select_ions Select >2 Intense Product Ions prod_scan->select_ions ce_ramp Optimize Collision Energy (CE) for each transition via CE Ramp select_ions->ce_ramp final_mrm Finalized MRM Method ce_ramp->final_mrm

Caption: Workflow for MS/MS parameter optimization of this compound.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Low or Unstable Signal Detected check_precursor Is Precursor Ion Visible & Stable? start->check_precursor check_matrix Analyzing in Complex Matrix? check_precursor->check_matrix Yes solution_source Re-optimize Ion Source (Voltage, Gas, Temp) check_precursor->solution_source No solution_matrix Improve Sample Cleanup (SPE) & Chromatographic Separation check_matrix->solution_matrix Yes check_no_frag No Product Ions (Fragments)? check_matrix->check_no_frag No solution_no_frag Increase Collision Energy Verify Precursor m/z Check Collision Gas Pressure check_no_frag->solution_no_frag Yes

References

Stability of Ostarine-d4 in different biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ostarine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various biological matrices and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in biological matrices?

A1: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine include degradation due to enzymatic activity, pH instability, temperature fluctuations, and repeated freeze-thaw cycles.[1] While the carbon-deuterium bond is generally stronger than a carbon-hydrogen bond, which can enhance metabolic stability, it does not guarantee complete stability under all conditions.[1] Therefore, adherence to proper handling and storage protocols is crucial to maintain the integrity of the analyte.

Q2: What are the recommended storage temperatures for biological samples containing this compound?

A2: For long-term storage of biological samples, it is recommended to maintain a temperature of -70°C or -80°C.[2][3][4][5] While storage at -20°C may be suitable for shorter durations, studies on other small molecules have indicated a potential for degradation over extended periods at this temperature.[1] For short-term benchtop storage during sample processing, it is advisable to keep samples on wet ice to minimize enzymatic degradation.[1]

Q3: How many freeze-thaw cycles can samples containing this compound undergo before degradation becomes a concern?

A3: The number of permissible freeze-thaw cycles should be determined experimentally during method validation. Generally, bioanalytical methods are validated for three to five freeze-thaw cycles.[1] It is critical to minimize the number of freeze-thaw cycles. To avoid this, it is best practice to aliquot samples into smaller, single-use volumes after collection.[1] Studies on SARMs in urine have shown that repeated freeze-thaw cycles can lead to some compound instability.[6][7]

Q4: Is it acceptable to use previously frozen plasma or serum to prepare my calibration standards and quality control (QC) samples?

A4: It is not recommended. Freshly collected and processed biological matrix should be used for the preparation of calibration standards and QC samples to ensure consistency and accuracy in your analytical run.

Q5: What are the ideal storage conditions for this compound stock and working solutions?

A5: this compound stock and intermediate mixed standard solutions are generally stable when stored at -20°C for at least one year.[6][7] It is recommended to store them in a cool, dry, and dark environment, preferably under an inert gas, to prevent potential degradation or hydrogen-deuterium exchange.[8]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound in biological matrices.

Symptom Potential Cause Troubleshooting Steps
High variability in QC sample results Improper storage temperature, leading to degradation.Verify that all samples have been consistently stored at ≤ -70°C. Review freezer temperature logs for any deviations.
Multiple freeze-thaw cycles.Review the sample handling history to determine the number of freeze-thaw cycles. For future studies, ensure samples are aliquoted into single-use vials.
Enzymatic degradation during sample processing.Ensure that samples were processed promptly after collection and were kept on ice or at 4°C during handling.
Low recovery of this compound in stored samples Analyte degradation due to extended storage at inappropriate temperatures.Confirm that long-term storage has been at -80°C. Studies on SARMs in urine suggest that storage at -20°C may lead to some instability over time.[6][7]
Adsorption to container surfaces.Consider using low-binding microcentrifuge tubes or glassware for sample storage and preparation.
Inconsistent analyte to internal standard area ratios Deuterium-hydrogen back-exchange.This can occur in highly acidic or basic conditions. Evaluate the pH of your sample preparation and mobile phases. Incubate the internal standard in the sample diluent and mobile phase to check for any increase in the unlabeled analyte signal over time.[2][9]
In-source fragmentation of this compound.The deuterated internal standard may lose a deuterium (B1214612) atom in the mass spectrometer's ion source, contributing to the analyte's signal. This can sometimes be addressed by optimizing the MS source conditions.[2]

Quantitative Data Summary

The following tables summarize the stability of Ostarine in various biological matrices under different storage conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Long-Term Stability of Ostarine in Human Urine

Storage TemperatureDurationAnalyte Recovery (%)StabilityReference
-20°C20 weeks~85%Stable with some degradation[3][4][5][6][7]
-80°C20 weeks~100%Stable[3][4][5][6][7]
4°C2 weeks~70%Unstable[2][4]
Room Temp (18°C)2 weeks~60%Unstable[2][4]

Table 2: Freeze-Thaw Stability of Ostarine in Human Urine

Number of CyclesAnalyte Recovery (%)StabilityReference
3 cycles~90%Generally Stable[3][4][5][6][7]

Table 3: Stability of Ostarine in Reconstituted Urine Solvent Extracts

| Storage Temperature | Duration | Analyte Recovery (%) | Stability | Reference | | :--- | :--- | :--- | :--- | | -20°C | 4 weeks | ~100% | Stable |[3][4][5][6][7] | | 4°C | 2 weeks | ~100% | Stable |[3][4][5][6][7] |

Note: Specific quantitative data for this compound in plasma, serum, and tissue homogenates is limited in the public domain. The stability is expected to be comparable to or slightly better than Ostarine. It is highly recommended to perform matrix-specific stability evaluations as part of your method validation.

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability in a Biological Matrix

  • Sample Preparation:

    • Spike a fresh pool of the biological matrix (e.g., plasma, urine) with this compound at low and high quality control (QC) concentrations.

    • Aliquot the spiked matrix into multiple single-use vials to avoid freeze-thaw cycles.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze a set of low and high QC samples to establish the baseline concentration.

  • Storage:

    • Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from each storage temperature.

    • Allow the samples to thaw completely at room temperature before analysis.

    • Analyze the samples alongside freshly prepared calibration standards and a new set of time-zero QC samples.

  • Data Analysis:

    • Calculate the mean concentration of the stored QC samples at each time point.

    • Compare the mean concentration of the stored samples to the nominal concentration (or the time-zero concentration). The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Protocol 2: Assessment of Freeze-Thaw Stability

  • Sample Preparation:

    • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

    • Divide the spiked matrix into at least three aliquots for each concentration level for each freeze-thaw cycle.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples for at least 12 hours.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • Analysis:

    • After the final thaw, analyze the samples.

  • Data Analysis:

    • Compare the concentrations of the freeze-thaw samples to the baseline (time-zero) concentrations. The analyte is considered stable if the results are within ±15% of the baseline values.

Visualizations

Experimental_Workflow_for_Long_Term_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage prep1 Spike fresh biological matrix with this compound (Low & High QC) prep2 Aliquot into single-use vials prep1->prep2 analysis1 Analyze Time-Zero QCs prep2->analysis1 Baseline storage1 Store aliquots at -20°C and -80°C prep2->storage1 analysis2 Analyze Stored QCs at Predefined Time Points storage1->analysis2

Caption: Workflow for Long-Term Stability Assessment.

Freeze_Thaw_Stability_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep1 Spike fresh biological matrix with this compound (Low & High QC) prep2 Aliquot for each cycle prep1->prep2 cycle1 Freeze (≥ 24h) prep2->cycle1 cycle2 Thaw (Room Temp) cycle1->cycle2 cycle3 Refreeze (≥ 12h) cycle2->cycle3 repeat Repeat for N Cycles cycle3->repeat repeat->cycle1 Next Cycle analysis Analyze final thawed samples repeat->analysis Final Cycle

Caption: Workflow for Freeze-Thaw Stability Assessment.

Troubleshooting_Logic_for_Inconsistent_Results cluster_causes Potential Causes cluster_actions Corrective Actions start Inconsistent Results cause1 Storage Conditions start->cause1 cause2 Freeze-Thaw Cycles start->cause2 cause3 Sample Handling start->cause3 cause4 Analytical Issues start->cause4 action1 Verify freezer logs and storage temp cause1->action1 action2 Review sample history & aliquot future samples cause2->action2 action3 Ensure prompt processing on ice cause3->action3 action4 Check for H/D exchange & optimize MS cause4->action4

Caption: Troubleshooting Logic for Inconsistent Results.

References

Optimizing liquid chromatography gradient for Ostarine-d4 separation from its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography gradient for the separation of Ostarine-d4 from its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Mismatched Injection Solvent: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.1. Dilute the sample and reinject. 2. Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with end-capping. 3. Reconstitute the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.
Peak Splitting 1. Contamination: A partially plugged column frit or contamination on the column head.[1][2] 2. Injection Solvent Mismatch: A significant difference between the injection solvent and the mobile phase can cause the peak to split, especially for early eluting compounds.[1][3] 3. Co-elution: An interfering compound from the matrix is eluting at the same time as the analyte of interest.[2][3]1. Flush the column with a strong solvent. If the problem persists, replace the column frit or the column itself.[1] 2. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[3] 3. Inject a blank matrix sample to confirm the presence of an interfering peak. Adjust the gradient to improve separation.[3]
Inconsistent Retention Times 1. Pump Malfunction: Inconsistent mobile phase composition due to issues with the pump. 2. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 3. Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run.1. Purge the pump and check for leaks. 2. Increase the column equilibration time at the end of the gradient. A good rule of thumb is to allow at least 10 column volumes to pass through. 3. Prepare fresh mobile phase daily and ensure accurate measurements.
Low Signal Intensity or Ion Suppression 1. Matrix Effects: Co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[4][5][6] 2. Source Contamination: The mass spectrometer's ion source is dirty. 3. Incorrect MS/MS Parameters: The collision energy or other MS parameters are not optimized for the analyte.1. Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Adjust the chromatographic gradient to separate the analyte from the suppressing species.[4] 2. Clean the ion source according to the manufacturer's instructions. 3. Perform an infusion of the analyte to optimize the MS/MS parameters.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Ostarine and how does this affect the chromatography?

A1: The major metabolites of Ostarine are Ostarine-glucuronide and hydroxyostarine-glucuronide.[7][8] These metabolites are significantly more polar than the parent compound, Ostarine. Therefore, a gradient elution is necessary to first elute the polar glucuronide metabolites in a reasonable time, followed by the elution of the more retained Ostarine.

Q2: What are the expected precursor and product ions for this compound and its metabolites in negative ion mode?

A2: Based on the fragmentation of Ostarine, the following multiple reaction monitoring (MRM) transitions can be used. Note that the precursor ion for this compound is shifted by +4 m/z compared to Ostarine. The fragmentation is expected to be similar.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound392.1273.1Negative
Ostarine388.1269.1Negative
Ostarine-glucuronide564.1269.1Negative
Hydroxyostarine-glucuronide580.1285.1Negative

Q3: Can you provide a starting gradient for the separation of this compound and its metabolites?

A3: A good starting point for method development would be a reversed-phase C18 column with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B). The glucuronide metabolites will elute earlier in the gradient due to their higher polarity.

Time (min) Flow Rate (mL/min) % Mobile Phase B
0.00.410
1.00.410
8.00.495
10.00.495
10.10.410
12.00.410

Q4: What is the expected elution order for this compound and its metabolites?

A4: With a typical reversed-phase C18 column, the elution order will be from most polar to least polar. Therefore, you can expect to see the hydroxyostarine-glucuronide elute first, followed by Ostarine-glucuronide, and finally this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum, add 20 µL of this compound internal standard solution (in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program: See table in Q3 of the FAQ section.

Mass Spectrometry Conditions
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: -4500 V.

  • MRM Transitions: Refer to the table in Q2 of the FAQ section.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Plasma/Serum Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject separation Gradient Separation (C18 Column) inject->separation ionization ESI- Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

References

Addressing poor peak shape and tailing for Ostarine-d4 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Ostarine-d4, with a focus on addressing poor peak shape and tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, like many pharmaceutical compounds, can stem from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of C18 columns can interact with basic functional groups on the this compound molecule. This secondary interaction mechanism leads to peak tailing.[1][2][3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, leading to distorted peak shapes.[2][5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][6]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak broadening and tailing.[1][7]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is a critical factor in achieving good peak shape. For this compound analysis, a reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous component and an organic modifier (e.g., methanol (B129727) or acetonitrile).[8][9][10]

  • Organic Modifier: The type and concentration of the organic modifier affect the retention and peak shape. Methanol and acetonitrile (B52724) are common choices.

  • Aqueous Component and pH: The aqueous portion of the mobile phase often contains an additive to control pH, such as formic acid or ammonium (B1175870) formate.[8][9][10][11] Maintaining a consistent and appropriate pH is crucial for reproducible results and symmetrical peaks. For basic compounds like Ostarine, a lower pH (around 2-3) can protonate silanol groups and minimize tailing.[3][6]

Q3: Are there specific column recommendations for this compound analysis?

A reversed-phase C18 column is the most common choice for Ostarine analysis.[8][9][10][12] When selecting a column, consider the following:

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, but also generate higher backpressure.[13]

  • End-capping: To minimize peak tailing from silanol interactions, it is advisable to use a column with high-density end-capping.[4]

  • Column Dimensions: Standard analytical columns (e.g., 4.6 mm ID) are common, but narrower columns can be used to increase sensitivity and reduce solvent consumption.[13]

Troubleshooting Guide

Issue: Poor Peak Shape and Tailing

This guide provides a systematic approach to troubleshooting and resolving poor peak shape and tailing for this compound.

Step 1: Evaluate and Optimize the Mobile Phase

An improperly prepared or optimized mobile phase is a frequent cause of peak tailing.

  • Protocol: Mobile Phase Optimization

    • Preparation: Ensure the mobile phase is freshly prepared using high-purity (HPLC or LC-MS grade) solvents.[7]

    • Degassing: Thoroughly degas the mobile phase to prevent bubble formation, which can affect the baseline and peak shape.

    • pH Adjustment: If using a buffered mobile phase, ensure the pH is consistent and at least 2 units away from the analyte's pKa. For Ostarine, a mobile phase containing 0.1% formic acid is commonly used to achieve a low pH.[8][9]

    • Buffer Strength: If using a buffer, ensure the concentration is adequate (typically 10-50 mM) to provide sufficient buffering capacity.[6]

ParameterRecommendationRationale
Solvent Grade HPLC or LC-MSMinimizes impurities that can cause baseline noise and interfere with peaks.
pH Modifier 0.1% Formic AcidControls pH to minimize silanol interactions and ensure consistent ionization of the analyte.[8][9][11]
Buffer Strength 10-50 mM (if used)Ensures stable pH throughout the analysis.[6]

Step 2: Assess the HPLC Column

The column is the heart of the separation, and its condition is paramount for good chromatography.

  • Protocol: Column Evaluation and Conditioning

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. A stable baseline is indicative of an equilibrated column.

    • Column Washing: If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

    • Column Replacement: If peak shape does not improve after washing, the column may be degraded and require replacement.[6]

IssueRecommended ActionExpected Outcome
Contamination Flush with a strong solvent.Removal of contaminants and restoration of peak shape.
Degradation Replace the column.A new column should provide symmetrical peaks.

Step 3: Review Sample Preparation and Injection

The way the sample is prepared and introduced to the system can significantly impact peak shape.

  • Protocol: Sample and Injection Optimization

    • Sample Solvent: Whenever possible, dissolve and inject the this compound standard or sample in the initial mobile phase. If a different solvent is used, it should be weaker than the mobile phase.

    • Sample Concentration: Prepare a dilution series of your sample to investigate the effect of concentration on peak shape. If the peak shape improves at lower concentrations, sample overload is the likely cause.[1]

    • Injection Volume: Reduce the injection volume to see if peak shape improves.[7]

ParameterRecommendationRationale
Sample Solvent Match the initial mobile phase.Prevents peak distortion due to solvent mismatch.[5]
Concentration Dilute the sample.Avoids column overload.[1]
Injection Volume Reduce the volume.Prevents column overload.[7]

Experimental Protocols

Example HPLC Method for Ostarine

This method can be used as a starting point for the analysis of Ostarine and this compound.

ParameterCondition
Column Reversed-phase C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Methanol
Gradient Isocratic: 75% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 270 nm or MS/MS

This is an example method and may require optimization for your specific instrument and application.[8][9][12]

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Overcoming challenges in Ostarine-d4 quantification at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ostarine-d4 quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the accurate measurement of this compound at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound at low concentrations?

A1: The main challenges in quantifying this compound at low concentrations, particularly in complex biological matrices like urine and plasma, include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of the results.

  • Low Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) is often difficult due to sample complexity and potential for ion suppression.

  • Sample Preparation: Inefficient sample cleanup can lead to the introduction of interfering substances into the analytical instrument, causing matrix effects and reducing column longevity.[4][5]

  • Selection of an Appropriate Internal Standard: While this compound is itself a deuterated form of Ostarine and often used as an internal standard, if this compound is the analyte, a different suitable internal standard must be chosen.[6][7][8][9]

Q2: What is the most common analytical technique for this compound quantification?

A2: The most prevalent and powerful technique for the quantification of Ostarine and its deuterated isotopologues like this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] This method offers high sensitivity and selectivity, which is crucial for detecting and quantifying analytes at very low concentrations in complex biological samples.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is critical for accurate quantification.[3][14][15] Strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation can significantly clean up the sample by removing interfering components.[10][11][12] Online SPE methods can further enhance cleanup and throughput.[10]

  • Chromatographic Separation: Optimizing the liquid chromatography method to ensure that this compound is chromatographically separated from co-eluting matrix components is essential.

  • Use of a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is affected by ion suppression or enhancement in a similar manner to the analyte.[2]

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Ostarine analysis?

A4: Recent advancements in analytical methods have enabled very low detection and quantification limits for Ostarine. For instance, an ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method with online solid-phase extraction has achieved an LOD of 0.5 pg/mL and an LOQ of 0.05 ng/mL in human urine.[10] Another study reported a detection limit of 0.05 ng/mL for Ostarine in urine using dispersive liquid-liquid microextraction.[13] These values indicate that with optimized methods, picogram-level detection is achievable.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Sensitivity / Low Signal Intensity Inefficient ionization of this compound.Optimize mass spectrometer source parameters (e.g., nebulizing gas pressure, capillary voltage, drying gas temperature).[10] Consider using a negative ionization mode, as Ostarine can be detected in this mode.[16]
Significant ion suppression due to matrix effects.[1][2]Improve sample cleanup using techniques like SPE or LLE.[10][12] Dilute the sample if the concentration is high enough to permit it. Optimize chromatographic separation to avoid co-elution with interfering substances.
Suboptimal sample preparation leading to analyte loss.Evaluate and optimize the sample preparation method for recovery. Ensure pH and solvent conditions are ideal for this compound extraction.
High Background Noise / Interferences Inadequate sample cleanup.Implement a more rigorous sample preparation method such as solid-phase extraction (SPE).[10][12]
Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all labware. Run solvent blanks to identify sources of contamination.
Carryover from previous injections.Implement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover.[10]
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded.
Sample solvent is too strong.Reconstitute the final extract in a solvent that is weaker than or similar in composition to the initial mobile phase.[4]
Inconsistent Results / Poor Reproducibility Variability in sample preparation.Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures.
Unstable instrument performance.Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard sample at the beginning and end of each batch.
Matrix effects varying between samples.[2]Utilize a suitable stable isotope-labeled internal standard to normalize the response.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by ultrapure water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute this compound from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.[4]

LC-MS/MS Method Parameters

Below are example parameters that can be used as a starting point for method development.

Parameter Example Value
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol or Acetonitrile
Gradient Optimized for separation of this compound from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[11][16]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor and product ions for this compound and the internal standard need to be optimized.

Quantitative Data Summary

The following tables summarize the performance of a highly sensitive method for Ostarine quantification, which can be considered as a benchmark for this compound analysis.

Table 1: Calibration and Linearity Data for Ostarine in Human Urine[10]

ParameterValue
Calibration Range0.05 - 25 ng/mL
Linearity (r²)0.9999
Limit of Detection (LOD)0.5 pg/mL
Limit of Quantification (LOQ)0.05 ng/mL

Table 2: Accuracy and Precision Data for Ostarine in Human Urine[10]

QC LevelConcentration (ng/mL)Accuracy (Relative Error %)Precision (RSD %)
Low0.251.6 - 7.50.8 - 4.5
Medium1.251.6 - 7.50.8 - 4.5
High12.51.6 - 7.50.8 - 4.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (SPE, LLE, or PPT) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: A generalized workflow for the quantification of this compound.

troubleshooting_logic Start Poor Quantification Result CheckSensitivity Low Sensitivity? Start->CheckSensitivity CheckReproducibility Poor Reproducibility? CheckSensitivity->CheckReproducibility No OptimizeMS Action: Optimize MS Parameters CheckSensitivity->OptimizeMS Yes CheckInterference High Background? CheckReproducibility->CheckInterference No CheckIS Action: Verify Internal Standard Performance CheckReproducibility->CheckIS Yes ImproveSamplePrep Action: Improve Sample Cleanup (SPE/LLE) CheckInterference->ImproveSamplePrep Yes CheckCarryover Action: Implement Better Wash Method CheckInterference->CheckCarryover No OptimizeLC Action: Optimize LC Separation ImproveSamplePrep->OptimizeLC

Caption: A logical troubleshooting guide for this compound quantification issues.

References

Minimizing carryover of Ostarine-d4 in autosamplers and LC systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Ostarine-d4 in autosamplers and Liquid Chromatography (LC) systems.

Troubleshooting Guide: Minimizing this compound Carryover

Carryover of this compound can lead to inaccurate quantification and compromised data integrity. This guide provides a systematic approach to identifying and mitigating the source of carryover.

Q1: I am observing this compound peaks in my blank injections. What are the initial steps to troubleshoot this carryover issue?

A1: The first step is to systematically identify the source of the carryover. The most common sources in an LC-MS system are the autosampler, the column, and the mass spectrometer's ion source.[1] To isolate the source, perform a series of blank injections while sequentially bypassing components of the LC system.

Experimental Workflow for Carryover Source Identification

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Diagnosis cluster_3 Source Identification start This compound peak detected in blank injection a Inject Blank 1: Standard method start->a res_a Carryover persists a->res_a Peak observed res_b Carryover eliminated a->res_b No peak b Inject Blank 2: Bypass autosampler (if possible) res_c Carryover persists b->res_c Peak observed res_d Carryover eliminated b->res_d No peak c Inject Blank 3: Divert flow from column res_e Carryover persists c->res_e Peak observed res_f Carryover eliminated c->res_f No peak d Inject Blank 4: Direct infusion to MS res_g Carryover persists d->res_g Peak observed res_h Carryover eliminated d->res_h No peak res_a->b res_c->c src_as Autosampler is a likely source res_d->src_as res_e->d src_col Column is a likely source res_f->src_col src_ms MS Ion Source is a likely source res_g->src_ms src_sys System plumbing (tubing, valves) is a likely source res_h->src_sys

Caption: Troubleshooting workflow for identifying the source of this compound carryover.

Q2: My results suggest the autosampler is the primary source of carryover. What are the best practices for cleaning the autosampler?

A2: Autosampler carryover for a compound like this compound, which is known to be "sticky," often originates from the needle, injection port, and sample loop.[2] A critical step is to optimize the needle wash procedure. This involves selecting an appropriate wash solvent and ensuring sufficient wash volume and time.

Recommended Autosampler Wash Solvents:

Ostarine is soluble in organic solvents like ethanol, DMSO, and DMF, but has limited solubility in aqueous solutions.[3] Therefore, effective wash solutions should have a high organic content.

Wash Solution CompositionRecommended UseExpected Carryover Reduction
90:10 Acetonitrile:Water with 0.1% Formic AcidGeneral purpose, good starting point.Moderate
100% MethanolEffective for less stubborn carryover.Moderate to High
100% Isopropanol (IPA)Stronger solvent for more significant carryover.High
50:50 Acetonitrile:IsopropanolA very strong solvent mixture for persistent carryover.Very High
Dimethyl Sulfoxide (DMSO)Use as a final resort for extreme carryover, followed by a thorough rinse with IPA or Methanol to remove the DMSO.Highest

Q3: How do I experimentally determine the most effective wash solution for my application?

A3: A systematic evaluation of different wash solutions is recommended. The following protocol can be adapted for your specific LC-MS system.

Experimental Protocol: Evaluation of Autosampler Wash Solution Efficacy

Objective: To determine the optimal wash solvent for minimizing this compound carryover in the autosampler.

Materials:

  • This compound high concentration standard (e.g., 1000 ng/mL)

  • Blank solution (e.g., mobile phase starting conditions)

  • Proposed wash solutions (from the table above)

  • LC-MS system

Methodology:

  • Initial System Clean: Thoroughly flush the entire LC system with a strong, broad-spectrum solvent like 100% Isopropanol to establish a clean baseline.

  • Equilibration: Equilibrate the system with the initial mobile phase conditions of your analytical method.

  • Blank Injection 1 (Pre-Blank): Inject a blank solution to confirm the absence of carryover from the initial cleaning.

  • High Standard Injection: Inject the high concentration this compound standard.

  • Wash Cycle 1: Program the autosampler to perform a wash cycle with the first test wash solution (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid). Use a sufficient wash volume (e.g., 5-10 times the loop volume) and contact time.

  • Blank Injection 2 (Post-Standard Blank 1): Inject a blank solution to assess the carryover after the first wash.

  • Blank Injection 3 (Post-Standard Blank 2): Inject a second blank to ensure the carryover is not diminishing with subsequent injections.

  • Repeat: Repeat steps 4-7 for each of the proposed wash solutions, ensuring the system is re-contaminated with the high standard before each new wash solution is tested.

  • Data Analysis: Compare the peak area of this compound in the post-standard blank injections for each wash solution. The most effective wash solution will result in the lowest peak area.

Q4: What if the carryover persists even after optimizing the autosampler wash?

A4: If autosampler optimization does not resolve the issue, the carryover may be originating from other parts of the system.

  • LC Column: this compound can exhibit strong interactions with the stationary phase. Ensure your gradient elution is sufficient to elute all of the analyte from the column during each run. A dedicated column wash with a strong solvent at the end of each analytical batch may be necessary.

  • System Tubing and Valves: Residual this compound can adhere to the surfaces of tubing and valve rotors.[4] Flushing the system with strong solvents can help mitigate this. Consider using PEEK or other inert tubing materials where possible.

  • MS Ion Source: Contamination of the ion source can also be a source of persistent signal.[1] If carryover is still observed after diverting the LC flow from the mass spectrometer, this indicates a contaminated ion source, which will require cleaning according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q5: Can the mobile phase composition affect carryover?

A5: Yes, the mobile phase can influence carryover. Using mobile phase additives that can compete with this compound for active sites on the column and in the system can sometimes help. For example, a small amount of a competing basic compound might reduce carryover of a basic analyte. Additionally, ensuring the final mobile phase composition in a gradient is strong enough to elute all the this compound from the column is crucial.[2]

Q6: Are there any specific materials I should avoid in my LC system when analyzing this compound?

A6: While standard stainless steel and PEEK components are generally acceptable, be mindful of any potential for non-specific binding. Ostarine, like other selective androgen receptor modulators (SARMs), can be "sticky."[2] If persistent issues arise, consider evaluating biocompatible or inert flow paths. Also, avoid using sealing materials for vials or plates that use adhesives, as these can be a source of contamination.

Q7: How often should I perform preventative maintenance to avoid carryover?

A7: Regular preventative maintenance is key. This includes:

  • Regularly changing pump seals and rotor seals in valves.[4]

  • Filtering all mobile phases and samples to prevent particulate buildup.[5]

  • Performing a system flush with a strong solvent at the end of each day or analytical batch.

Q8: Can injection volume contribute to carryover?

A8: Yes, higher injection volumes of high-concentration samples can exacerbate carryover.[2] If possible, try to minimize the injection volume while still achieving the required sensitivity. This reduces the total amount of analyte introduced into the system.

Logical Relationships in Carryover Troubleshooting

G cluster_0 Problem cluster_1 Primary Actions cluster_2 Specific Tasks cluster_3 Outcome problem This compound Carryover Observed action1 Optimize Autosampler Wash Protocol problem->action1 action2 Improve Column Wash/Gradient problem->action2 action3 Systematic Component Isolation problem->action3 task1a Select Stronger Wash Solvent action1->task1a task1b Increase Wash Volume/Time action1->task1b task2a Increase % Organic in Final Step action2->task2a task2b Add Isocratic Wash Step Post-Run action2->task2b task3a Bypass Autosampler action3->task3a task3b Divert Flow from Column action3->task3b outcome Carryover Minimized task1a->outcome task1b->outcome task2a->outcome task2b->outcome task3a->outcome task3b->outcome

Caption: Logical relationships in troubleshooting this compound carryover.

References

Impact of solvent choice on Ostarine-d4 stability and ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability and ionization of Ostarine-d4 in analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stable stock solution of this compound?

A1: For long-term stability, it is recommended to prepare this compound stock solutions in organic solvents such as methanol (B129727) or ethanol (B145695). Studies have shown that Ostarine is stable in these solvents for at least one year when stored at -20°C. While Ostarine is also soluble in DMSO and dimethylformamide (DMF), storage in these solvents is typically recommended for shorter periods, ranging from one to six months at -20°C or -80°C.[1] It is advisable to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[1]

Q2: Can I prepare this compound solutions in aqueous buffers?

A2: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[1] If an aqueous solution is necessary for your experimental workflow, it should be prepared fresh from a stock solution in an appropriate organic solvent.[1]

Q3: How does the choice of organic solvent in the mobile phase affect the ionization of this compound in LC-MS?

A3: The choice of organic solvent (typically methanol or acetonitrile) in the mobile phase can influence the ionization efficiency of this compound. Ostarine is often analyzed in negative electrospray ionization (ESI) mode, where it is detected as the deprotonated ion [M-H]⁻.[2][3][4][5] The properties of the organic solvent can affect the desolvation process and the proton transfer reactions in the ESI source. While both methanol and acetonitrile (B52724) are commonly used, methanol, being a protic solvent, can sometimes offer different selectivity and peak shapes compared to the aprotic acetonitrile.[6][7][8] The optimal choice may depend on the specific column and other chromatographic conditions.

Q4: What mobile phase additives are recommended for enhancing this compound ionization?

A4: Acidic additives are often used in the mobile phase to control pH and improve ionization. For Ostarine analysis, mobile phases containing 0.1% formic acid are frequently employed.[9][10][11] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as additives to the mobile phase, which can help in forming adducts and improving signal intensity in some cases.[3][12]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Signal Instability of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Solvent Choice for Stock/Working Solutions Ensure this compound is dissolved in a recommended organic solvent like methanol or ethanol for stock solutions. Avoid storing in aqueous solutions for extended periods. For working solutions, ensure the solvent is compatible with the initial mobile phase to prevent peak distortion.
Inefficient Ionization Ostarine is typically analyzed in negative ESI mode.[2][3][4][5] Confirm that your mass spectrometer is set to the correct polarity. Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for the deprotonated this compound ion.[9][13][14][15]
Mobile Phase Composition The choice and ratio of organic solvent to aqueous phase, along with additives, significantly impact signal intensity.[6][12] Experiment with both methanol and acetonitrile as the organic modifier. Optimize the concentration of additives like formic acid or ammonium formate.[3][9][10][11]
Matrix Effects Co-eluting compounds from the sample matrix (e.g., urine, plasma) can suppress the ionization of this compound.[16][17][18][19] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] Adjusting the chromatographic gradient to separate this compound from interfering matrix components can also mitigate this effect.[16]
In-source Fragmentation Excessive energy in the ion source can cause this compound to fragment before it reaches the mass analyzer, leading to a lower signal for the precursor ion. This can be influenced by source temperature and voltages.[20] Optimize the fragmentor or declustering potential to minimize in-source fragmentation.
Instrument Contamination A contaminated ion source or mass spectrometer can lead to overall signal degradation.[20][21] Regularly clean the ion source as per the manufacturer's recommendations.
Issue 2: this compound Peak Tailing or Splitting

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the sample should be dissolved in the initial mobile phase or a weaker solvent.
Secondary Interactions with Stationary Phase Peak tailing can occur due to interactions with the column material. Ensure the mobile phase pH is appropriate. The use of additives like formic acid can help to minimize these interactions.
Column Overload Injecting a sample that is too concentrated can lead to peak fronting or broadening. Dilute the sample and re-inject to see if the peak shape improves.
Column Contamination or Degradation Contaminants from previous injections can accumulate on the column, affecting peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in HPLC-grade methanol to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

  • Working Solution Preparation:

    • On the day of analysis, allow the stock solution to equilibrate to room temperature.

    • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., a mixture of water and methanol/acetonitrile with appropriate additives) to achieve the desired concentrations for calibration standards and quality control samples.

Protocol 2: Generic LC-MS/MS Method for this compound Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to ensure good separation of this compound from matrix components.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z for this compound.

    • Product Ion(s): Select appropriate product ions for quantification and qualification.

    • Optimization of MS Parameters: Optimize capillary voltage, source temperature, nebulizer and drying gas flows, and collision energy to maximize the signal intensity for the specific instrument being used.[9][13][14][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare this compound Stock Solution (Methanol) working Prepare Working Solutions (Dilute in Mobile Phase) stock->working sample Spike Sample Matrix (e.g., Plasma, Urine) working->sample extract Extract Sample (e.g., SPE, LLE) sample->extract inject Inject Sample into LC-MS/MS System extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Negative ESI separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: A typical experimental workflow for the quantitative analysis of this compound.

troubleshooting_workflow cluster_sample_prep Check Sample Preparation cluster_lc Check LC Method cluster_ms Check MS Parameters start Low/Unstable this compound Signal check_solvent Is stock solution in Methanol/Ethanol? start->check_solvent check_mobile_phase Optimize mobile phase (Methanol vs. Acetonitrile, additives) start->check_mobile_phase check_polarity Is ESI in Negative Mode? start->check_polarity check_age Is solution freshly prepared? check_solvent->check_age check_dilution Is dilution solvent compatible with mobile phase? check_age->check_dilution end Signal Improved check_dilution->end check_column Is column healthy? (No contamination/overload) check_mobile_phase->check_column check_column->end optimize_source Optimize source parameters (Voltage, Gas, Temp) check_polarity->optimize_source check_fragmentation Minimize in-source fragmentation optimize_source->check_fragmentation check_fragmentation->end

Caption: A logical workflow for troubleshooting poor this compound signal intensity.

References

Validation & Comparative

Validation of an Analytical Method for Ostarine Quantification Using Ostarine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ostarine, a selective androgen receptor modulator (SARM), with a focus on the utilization of its deuterated analog, Ostarine-d4, as an internal standard. The data and protocols presented are compiled from various studies to offer an objective overview of method performance across different sample matrices and instrumentation.

Comparative Performance of Ostarine Quantification Methods

The selection of an analytical method for Ostarine quantification is critical and depends on the sample matrix, required sensitivity, and available instrumentation. The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]

Below is a summary of performance data from various validated methods for Ostarine quantification.

MethodMatrixInternal StandardLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
UHPLC-MS/MS with Online SPEHuman UrineNot Specified0.05 - 25 ng/mLNot Specified0.5 pg/mL[4][5]
LC-MSRat SerumAndarine50 - 10000 ng/mL50 ng/mLNot Specified[6]
UHPLCDietary SupplementsNot Specified1 - 25 µg/mLNot SpecifiedNot Specified[7][8]
UHPLC-MS/MSDietary SupplementsNot SpecifiedNot Specified0.5 ng/mL0.2 ng/mL[9]
UHPLC-MS/MSBovine/Porcine UrineNot SpecifiedNot Specified1 µg/LNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis based on published literature.

Sample Preparation: Protein Precipitation for Serum Samples

This method is a rapid and straightforward approach for cleaning up biological samples before LC-MS analysis.[6]

  • Reagents: Methanol (B129727), Acetonitrile (B52724), Ostarine standard, this compound internal standard.

  • Procedure:

    • Pipette 100 µL of serum sample into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Dilute-and-Shoot for Urine Samples

For high-throughput analysis, a simple dilution of the sample can be sufficient, especially when coupled with a sensitive detection system.[4]

  • Reagents: LC-MS grade water, Ostarine standard, this compound internal standard.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute the urine sample 1:9 with LC-MS grade water.[4]

    • Add the this compound internal standard to the diluted sample.

    • Vortex the mixture.

    • Inject an aliquot directly into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Ostarine.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[7][8][9]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265), is typical. For example, a mixture of methanol and 10 mM ammonium formate solution (75:25, v/v) has been used.[6] Another example is 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[4]

    • Flow Rate: A flow rate of around 0.5 ml/min is common for UHPLC methods.[7][8]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is typically used, which can be operated in either positive or negative mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for quantification, which involves monitoring specific precursor-to-product ion transitions for Ostarine and this compound.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of Ostarine using a deuterated internal standard and LC-MS/MS analysis.

Ostarine_Quantification_Workflow sample Biological Sample (e.g., Serum, Urine) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (Reversed-Phase C18) evap_recon->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Workflow for Ostarine quantification using this compound and LC-MS/MS.

This guide highlights the common methodologies for the quantification of Ostarine. The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for accurate determination in various biological matrices, which is essential for research, clinical, and anti-doping applications.[4][11]

References

Cross-Validation of Immunoassays with LC-MS/MS for Ostarine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Ostarine: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While LC-MS/MS is the gold standard for the accurate quantification of small molecules like Ostarine, immunoassays offer a high-throughput, cost-effective alternative. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and discusses the critical role of the deuterated internal standard, Ostarine-d4, in ensuring the accuracy of LC-MS/MS measurements.

Introduction to Ostarine and Analytical Challenges

Ostarine (also known as Enobosarm or MK-2866) is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Its performance-enhancing capabilities have also led to its misuse in sports, making its accurate detection and quantification in biological matrices a critical concern for both clinical and anti-doping laboratories. The small molecular size and the need for high sensitivity and specificity present unique challenges for analytical methods.

Methodologies: Immunoassay vs. LC-MS/MS

Immunoassay: A High-Throughput Screening Tool

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen as a biorecognition agent. For a small molecule like Ostarine, a competitive enzyme-linked immunosorbent assay (ELISA) would be the most common format.

Limitations: Despite their speed and ease of use, immunoassays for small molecules can be susceptible to a lack of specificity due to cross-reactivity with structurally similar compounds or metabolites. This can lead to inaccurate quantification and false-positive results. Currently, there is a lack of commercially available, validated immunoassay kits specifically for Ostarine, which limits their application in regulated environments.

LC-MS/MS: The Gold Standard for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of tandem mass spectrometry. It is the reference method for the quantification of small molecules in complex biological matrices.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification with LC-MS/MS. This compound is chemically identical to Ostarine but has a different mass due to the presence of deuterium (B1214612) atoms. It is added to the sample at a known concentration at the beginning of the analytical process and co-elutes with the analyte. By measuring the ratio of the analyte signal to the internal standard signal, any variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise results.

Experimental Protocols

Hypothetical Immunoassay Protocol (Competitive ELISA)

As no specific commercial kits for Ostarine are readily documented, a general protocol for a competitive ELISA is described below.

  • Coating: A microtiter plate is coated with a known amount of Ostarine-protein conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The sample (containing an unknown amount of Ostarine) is added to the wells along with a specific anti-Ostarine antibody. The free Ostarine in the sample competes with the Ostarine-protein conjugate on the plate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change. The intensity of the color is inversely proportional to the concentration of Ostarine in the sample.

  • Data Analysis: The concentration of Ostarine is determined by comparing the signal from the sample to a standard curve generated with known concentrations of Ostarine.

LC-MS/MS Protocol for Ostarine Quantification

The following protocol is a synthesis of methodologies found in the scientific literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ostarine: m/z 390.1 → 273.1

    • This compound: m/z 394.1 → 277.1

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Ostarine based on a calibration curve.

Performance Comparison: Immunoassay vs. LC-MS/MS

The following table summarizes the expected performance characteristics of a hypothetical Ostarine immunoassay compared to a validated LC-MS/MS method. It is important to note that without a specific immunoassay for Ostarine, these are projected values based on the general performance of immunoassays for small molecules.

Performance ParameterImmunoassay (Hypothetical)LC-MS/MS with this compound
Specificity Moderate to LowVery High
Sensitivity (LLOQ) ng/mL rangepg/mL to low ng/mL range
Accuracy (% Bias) Can be significant (> ±20%) due to cross-reactivityHigh (< ±15%)
Precision (%CV) < 20%< 15%
Throughput HighModerate
Cost per Sample LowHigh
Confirmation PresumptiveConfirmatory

Cross-Validation Workflow

A cross-validation study is essential to evaluate the performance of an immunoassay against a reference method like LC-MS/MS. The following diagram illustrates the typical workflow for such a study.

CrossValidationWorkflow Cross-Validation Workflow for Ostarine Analysis cluster_samples Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison SampleCollection Collection of Biological Samples (e.g., Serum, Plasma) Aliquoting Aliquoting of Samples SampleCollection->Aliquoting Divide samples Spiking Spiking with this compound (for LC-MS/MS) Aliquoting->Spiking Add Internal Standard Immunoassay Immunoassay Analysis Aliquoting->Immunoassay Direct Analysis LCMS LC-MS/MS Analysis Spiking->LCMS Analysis with IS DataAcquisition Data Acquisition Immunoassay->DataAcquisition LCMS->DataAcquisition Correlation Correlation and Bias Analysis (e.g., Bland-Altman Plot) DataAcquisition->Correlation Compare Results Conclusion Method Performance Evaluation Correlation->Conclusion Assess Agreement

Caption: Workflow for cross-validating an immunoassay with LC-MS/MS.

Conclusion

For the quantification of Ostarine, LC-MS/MS with the use of a deuterated internal standard like this compound remains the undisputed gold standard, offering superior specificity, accuracy, and sensitivity. While immunoassays could potentially serve as a high-throughput screening tool, their utility is currently limited by the lack of commercially available and validated kits. The inherent risk of cross-reactivity with other compounds makes any immunoassay for a small molecule like Ostarine require rigorous validation against a reference method. Researchers and drug development professionals should prioritize LC-MS/MS for any quantitative studies requiring high accuracy and reliability. Future development of highly specific monoclonal antibodies could pave the way for more reliable immunoassays for Ostarine.

Inter-laboratory Comparison of Ostarine Quantification using Ostarine-d4: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the quantification of Ostarine, a selective androgen receptor modulator (SARM), with a focus on the use of its deuterated internal standard, Ostarine-d4. The content is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Quantitative Data Summary

While a formal, large-scale inter-laboratory comparison study for Ostarine quantification using this compound is not publicly available, this table represents a hypothetical outcome based on typical performance characteristics of the analytical methods described in the literature. The data illustrates the expected precision and accuracy among different laboratories employing a standardized protocol.

Table 1: Hypothetical Inter-laboratory Comparison Data for Ostarine Quantification

Laboratory IDSample A (Low Conc.) Mean ± SD (ng/mL)CV (%)Sample B (High Conc.) Mean ± SD (ng/mL)CV (%)
Lab 014.85 ± 0.214.348.9 ± 2.55.1
Lab 025.10 ± 0.254.951.5 ± 2.85.4
Lab 034.92 ± 0.234.749.8 ± 2.65.2
Lab 045.05 ± 0.244.850.7 ± 2.75.3
Lab 054.98 ± 0.224.450.1 ± 2.55.0
Overall 4.98 ± 0.10 2.0 50.2 ± 0.9 1.8

SD: Standard Deviation; CV: Coefficient of Variation

Experimental Protocols

A robust and reliable method for the quantification of Ostarine in biological matrices involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using this compound as an internal standard.[1][2][3]

Sample Preparation (Human Urine)
  • Sample Collection: Collect urine samples in sterile containers.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of this compound solution (e.g., 10 ng/mL).[4]

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, add β-glucuronidase from E. coli and incubate at 50°C for 2 hours.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with deionized water and then a low-percentage organic solvent solution.

    • Elute the analyte and internal standard with a methanolic solution containing a small percentage of ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.[8]

  • MRM Transitions:

    • Ostarine: Monitor specific precursor-to-product ion transitions.

    • This compound: Monitor the corresponding mass-shifted transitions.

Quantification

The concentration of Ostarine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Ostarine and a constant concentration of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for Ostarine quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification urine_sample Urine Sample spike Spike with this compound urine_sample->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_ms UHPLC-MS/MS Analysis evap_recon->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Area Ratio Calculation (Ostarine / this compound) peak_integration->ratio_calc calibration Calibration Curve Comparison ratio_calc->calibration concentration Concentration Determination calibration->concentration G cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR ARE Androgen Response Element (ARE) Ostarine_AR->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects

References

Accuracy and precision of Ostarine-d4 as an internal standard in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and overall reliability. This is particularly true for the quantitative analysis of Selective Androgen Receptor Modulators (SARMs) like Ostarine (MK-2866), where robust analytical methods are essential for pharmacokinetic, toxicokinetic, and anti-doping studies. This guide provides an objective comparison of Ostarine-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with structural analog internal standards for the bioanalysis of Ostarine.

The consensus in the scientific community, supported by regulatory bodies like the FDA and EMA, strongly advocates for the use of SIL-IS as the "gold standard" in quantitative mass spectrometry.[1][2][3] The near-identical physicochemical properties of a SIL-IS to the analyte of interest ensure it effectively tracks the analyte through sample preparation and analysis, compensating for variability and matrix effects.[4][5]

Performance Comparison: this compound vs. Structural Analog Internal Standard

One validated method for the quantification of Ostarine in human serum and urine utilized another SARM, Andarine, as the internal standard. The accuracy and precision data from this method are presented below. This is contrasted with the expected performance of a method using this compound, based on the known benefits of SIL-IS.

Data Presentation

Table 1: Bioanalytical Method Validation Data for Ostarine using a Structural Analog Internal Standard (Andarine)

Analyte Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low QC (10 ng/mL) 5.4+3.27.1+4.5
Medium QC (100 ng/mL) 4.1+1.85.9+2.7
High QC (500 ng/mL) 3.8-0.55.2+1.1

Data synthesized from a representative study using a structural analog IS. The actual study should be consulted for specific details.

Table 2: Expected Bioanalytical Method Performance with this compound as Internal Standard

Analyte Concentration (ng/mL)Expected Intra-day Precision (%CV)Expected Intra-day Accuracy (%RE)Expected Inter-day Precision (%CV)Expected Inter-day Accuracy (%RE)
Low QC (10 ng/mL) < 5± 3< 6± 4
Medium QC (100 ng/mL) < 4± 2< 5± 3
High QC (500 ng/mL) < 3± 1< 4± 2

This table represents the generally accepted superior performance of deuterated internal standards in reducing variability and improving accuracy.

The use of a structural analog can yield acceptable results as demonstrated in Table 1. However, the inherent differences in physicochemical properties between the analyte and the analog IS can lead to variations in extraction recovery and response to matrix effects, resulting in slightly higher imprecision and bias compared to a SIL-IS. This compound, being structurally identical to Ostarine with the exception of the isotopic label, co-elutes and experiences the same matrix effects, leading to more effective normalization and therefore, enhanced accuracy and precision.

Experimental Protocols

Below are detailed methodologies for a typical bioanalytical assay for Ostarine using this compound as an internal standard, followed by a protocol for evaluating the suitability of an internal standard.

Protocol 1: Quantitative Analysis of Ostarine in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Ostarine from endogenous interferences (e.g., 20% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Ostarine: e.g., m/z 390.1 → 272.1

    • This compound: e.g., m/z 394.1 → 276.1

Protocol 2: Evaluation of Internal Standard Suitability

This protocol is essential during method development to ensure the chosen internal standard is appropriate.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Neat solution: Ostarine and IS in mobile phase.

      • Post-extraction spike: Blank plasma extract spiked with Ostarine and IS.

      • Pre-extraction spike: Blank plasma spiked with Ostarine and IS before extraction.

    • Analyze all sets and compare the peak areas to assess ion suppression or enhancement. The IS should track the analyte's response.

  • Extraction Recovery:

    • Compare the peak area of the pre-extraction spike to the post-extraction spike to determine the percentage of analyte and IS recovered. The recovery of the IS should be similar to the analyte.

  • Cross-talk Evaluation:

    • Analyze a high concentration of Ostarine without the IS to check for any contribution to the IS MRM channel.

    • Analyze the IS without Ostarine to check for any contribution to the Ostarine MRM channel.

Mandatory Visualization

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification IS_Comparison Ostarine_d4 This compound (SIL-IS) Accuracy Higher Accuracy Ostarine_d4->Accuracy Precision Higher Precision Ostarine_d4->Precision Matrix_Effect Effective Matrix Effect Compensation Ostarine_d4->Matrix_Effect Analog_IS Structural Analog (e.g., Andarine) Lower_Accuracy Potentially Lower Accuracy Analog_IS->Lower_Accuracy Lower_Precision Potentially Lower Precision Analog_IS->Lower_Precision Variable_Matrix_Effect Variable Matrix Effect Compensation Analog_IS->Variable_Matrix_Effect

References

Navigating Ostarine Quantification: A Comparative Guide to Assay Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ostarine is paramount. This guide provides a comparative analysis of analytical methods for determining the linearity and range of Ostarine assays, with a special focus on the gold-standard approach utilizing the deuterated internal standard, Ostarine-d4.

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in quantitative bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability and matrix effects. This guide will delve into the performance of Ostarine assays with and without an internal standard, and with a non-isotope labeled internal standard, offering a clear perspective on the advantages conferred by this compound.

Performance Comparison of Ostarine Assays

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. The following table summarizes the performance characteristics of different Ostarine assays, highlighting the impact of the internal standard on the linear range and overall assay performance.

Assay TypeInternal Standard (IS)MatrixLinear RangeCorrelation Coefficient (r²)Key AdvantagesPotential Limitations
UHPLC-MS/MS This compound (Deuterated IS) Plasma/Urine0.05 - 50 ng/mL (Illustrative)>0.999High precision and accuracy, effectively mitigates matrix effects.[1][2]Higher cost of deuterated standard.
Online SPE-UHPLC-MS/MS Andarine (Structural Analog IS)Human Urine0.05 - 25 ng/mL0.9999[3]High throughput and sensitivity.[3]Potential for differential matrix effects between analyte and IS.
LC-MS/MS Andarine (Structural Analog IS)Rat Serum50 - 10000 ng/mL0.9958 - 0.9984[4]Wide linear range.[4]Structural analog may not perfectly mimic analyte behavior.
UHPLC-MS/MS Not SpecifiedHuman Urine0.25 - 50 ng/mL0.998[5]Sensitive detection in a relevant biological matrix.[5]Susceptible to variability without an internal standard to correct for errors.
UHPLC-UV NoneDietary Supplements1 - 25 µg/mLNot SpecifiedLower cost instrumentation.[6]Lower sensitivity and selectivity, prone to matrix interference.[6]

Note: The linear range for the UHPLC-MS/MS method with this compound is an illustrative example based on typical performance enhancements observed with the use of a deuterated internal standard and data from similar assays.

Experimental Protocols for Linearity and Range Determination

Establishing the linearity and range of an analytical method is a critical component of its validation. The following is a generalized protocol for a UHPLC-MS/MS assay for Ostarine using this compound as an internal standard.

Preparation of Stock and Working Solutions:
  • Ostarine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ostarine reference standard in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare a series of Ostarine working solutions by serial dilution of the stock solution to create calibration standards. Prepare a separate working solution for this compound at a constant concentration.

Preparation of Calibration Standards:
  • Spike a blank biological matrix (e.g., plasma, urine) with the Ostarine working solutions to create a set of at least 6-8 non-zero calibration standards covering the expected concentration range.

  • Add the this compound working solution to each calibration standard at a fixed concentration.

Sample Preparation:
  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

UHPLC-MS/MS Analysis:
  • Inject the prepared samples into the UHPLC-MS/MS system.

  • Develop a chromatographic method to separate Ostarine and this compound from endogenous interferences.

  • Optimize the mass spectrometer parameters for the detection of Ostarine and this compound using multiple reaction monitoring (MRM).

Data Analysis and Linearity Assessment:
  • Calculate the peak area ratio of Ostarine to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Ostarine.

  • Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

  • The linear range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable precision and accuracy.

Visualizing the Workflow and Method Comparison

To further elucidate the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams provide a visual representation.

Workflow for Linearity and Range Determination cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Standard Preparation cluster_sample_prep 3. Sample Preparation cluster_analysis 4. Analysis cluster_data 5. Data Evaluation stock_ostarine Ostarine Stock Solution working_ostarine Ostarine Working Solutions (Serial Dilutions) stock_ostarine->working_ostarine stock_d4 This compound Stock Solution working_d4 This compound Working Solution (Constant Concentration) stock_d4->working_d4 spike_matrix Spike Blank Matrix with Ostarine Working Solutions working_ostarine->spike_matrix add_is Add this compound to each Calibration Standard working_d4->add_is spike_matrix->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction injection UHPLC-MS/MS Injection extraction->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition peak_area Calculate Peak Area Ratios (Ostarine / this compound) data_acquisition->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve regression Linear Regression (r² ≥ 0.99) calibration_curve->regression range Define Linear Range (LLOQ - ULOQ) regression->range

Caption: Experimental workflow for determining the linearity and range of an Ostarine assay using this compound.

Comparison of Analytical Approaches for Ostarine Quantification cluster_gold Gold Standard: Deuterated Internal Standard (this compound) cluster_analog Alternative: Structural Analog Internal Standard (e.g., Andarine) cluster_none Basic Approach: No Internal Standard gold_desc Highest accuracy and precision. Effectively corrects for matrix effects and variability in sample processing and instrument response. analog_desc Good performance, but potential for differences in extraction recovery and ionization efficiency compared to the analyte. none_desc Most susceptible to errors from sample preparation, injection volume inconsistencies, and matrix effects, leading to lower precision and accuracy.

Caption: Comparison of Ostarine quantification methods based on the type of internal standard used.

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for SARM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Selective Androgen Receptor Modulators (SARMs), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between the use of deuterated and non-deuterated internal standards in the LC-MS/MS analysis of SARMs, supported by experimental data and detailed methodologies.

The use of an internal standard (IS) is fundamental in quantitative mass spectrometry to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. In this context, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" for bioanalysis.[1][2]

Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison

Deuterated internal standards are analogues of the analyte in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical chemical and physical properties ensure they behave similarly throughout the analytical process.[2] This co-elution is crucial for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[1]

In contrast, non-deuterated, or structural analogue, internal standards are different chemical compounds that are structurally similar to the analyte. While often more readily available and less expensive, their physicochemical properties can differ significantly, leading to different chromatographic retention times, extraction recoveries, and susceptibility to matrix effects.[1] These differences can result in poor compensation for analytical variability and, consequently, less reliable quantitative data.

The following tables summarize the performance differences between deuterated and non-deuterated internal standards based on key validation parameters.

Table 1: Comparison of Accuracy and Precision in the Analysis of a Small Molecule Drug Using a Deuterated vs. a Non-Deuterated (Analogous) Internal Standard [3]

Performance MetricAnalogous Internal StandardDeuterated (D8) Internal StandardKey Observation
Accuracy (Mean Bias) 96.8%100.3%The deuterated IS resulted in a mean bias closer to the true value, indicating higher accuracy.[3]
Precision (Standard Deviation) 8.6%7.6%The use of a deuterated IS led to a statistically significant lower variance (p=0.02), demonstrating improved precision.[3]
Number of Samples (n) 284340

Data adapted from a study on the anticancer agent kahalalide F, which serves as a representative example of the performance differences between the two types of internal standards in small molecule bioanalysis.

Table 2: Impact of Deuterated Internal Standards on Accuracy and Precision in Complex Matrices [4]

AnalyteMatrixAccuracy without Deuterated IS (%)Accuracy with Deuterated IS (%)Precision without Deuterated IS (%RSD)Precision with Deuterated IS (%RSD)
Pesticide ACannabis Flower35%95%>50%<20%
Mycotoxin BCannabis Edible40%98%>60%<20%

This table illustrates the dramatic improvement in accuracy and precision when using deuterated internal standards to correct for significant matrix effects in complex samples. The data shows that without a deuterated IS, accuracy can be off by more than 60%, and precision can exceed 50% RSD.[4] In contrast, the use of a deuterated IS brings the accuracy to within 25% of the true value and reduces the RSD to below 20%.[4]

Experimental Protocols

To ensure the reliability and reproducibility of SARM analysis, a validated bioanalytical method is essential. The following is a general experimental protocol for the quantification of a SARM in a biological matrix (e.g., plasma, urine) using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 100 µL of the biological sample (calibrator, quality control, or unknown), add 10 µL of the deuterated internal standard working solution.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water and 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the SARM and its deuterated internal standard.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to its deuterated internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of SARM analysis, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for SARM Analysis cluster_prep Sample Preparation cluster_analysis Analysis Spiking Spiking with Deuterated IS Pretreatment Pre-treatment (Acidification) Spiking->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Experimental Workflow for SARM Analysis

SARM_Signaling_Pathway SARM Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) + Chaperones SARM->AR Binding AR_SARM AR-SARM Complex AR->AR_SARM ARE Androgen Response Element (ARE) on DNA AR_SARM->ARE Nuclear Translocation & Dimerization Coactivators Coactivators ARE->Coactivators Recruitment (Anabolic Tissues) Corepressors Corepressors ARE->Corepressors Recruitment (Prostate Tissue) Transcription_Agonist Anabolic Effects (e.g., Muscle Growth) Coactivators->Transcription_Agonist Gene Transcription Transcription_Antagonist Antagonistic Effects (e.g., in Prostate) Corepressors->Transcription_Antagonist Gene Transcription (Partial Agonist/Antagonist)

SARM Signaling Pathway

Conclusion

The evidence strongly supports the use of deuterated internal standards as the superior choice for the quantitative analysis of SARMs by LC-MS/MS. Their ability to closely mimic the analyte of interest throughout the analytical process provides a more effective correction for matrix effects and other sources of variability, leading to significantly improved accuracy and precision. While the initial cost of deuterated standards may be higher, the long-term benefits of enhanced data quality, reduced need for sample re-analysis, and increased confidence in experimental outcomes provide a compelling justification for their use in regulated and research environments.

References

The Unwavering Sentinel: Evaluating the Robustness of Analytical Methods Employing Ostarine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the quantitative analysis of the selective androgen receptor modulator (SARM) Ostarine (B1683759) (also known as Enobosarm or MK-2866), the choice of an appropriate internal standard is a critical determinant of method robustness and data reliability. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Ostarine-d4, against those employing alternative internal standards, supported by a review of established analytical principles and experimental data from scientific literature.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The nearly identical physicochemical properties between the analyte and its SIL counterpart ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.[1][3]

Performance Under Scrutiny: A Comparative Look

While direct head-to-head studies exhaustively comparing the robustness of Ostarine analysis with this compound versus structural analogs are not extensively published, the principles of bioanalytical method validation strongly favor the use of SIL internal standards. Structural analogs, though sometimes used, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially compromising data accuracy.[3][4]

Below is a summary of typical performance data for analytical methods for Ostarine quantification. While not all studies explicitly used this compound, the data from methods employing a stable isotope-labeled internal standard generally demonstrate higher precision and accuracy.

ParameterMethod using this compound (or other SIL IS)Method using Structural Analog IS (e.g., Andarine)
Linearity (r²) ≥ 0.999[[“]]≥ 0.99[6]
Precision (%RSD) < 15%[3][[“]]< 15%[6]
Accuracy (%Bias) ± 15%[3][[“]]± 15%[6]
Recovery Consistent and comparable to analyte[1]May differ from analyte[7]
Matrix Effect Effectively compensated[1]Potential for differential matrix effects[3]
Robustness High resilience to minor variations[1]More susceptible to variations[4]

The "Why": Visualizing the Rationale

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical workflow for selecting an appropriate internal standard, highlighting the advantages of a stable isotope-labeled standard like this compound.

G Decision Workflow for Internal Standard Selection start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed yes_is Yes (for accuracy and precision) is_needed->yes_is Yes no_is No (External Standard Calibration) is_needed->no_is No is_type Select Type of Internal Standard yes_is->is_type sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) is_type->sil_is analog_is Structural Analog IS is_type->analog_is sil_props Properties: - Identical physicochemical properties - Co-elutes with analyte - Same ionization behavior sil_is->sil_props analog_props Properties: - Similar but not identical properties - May have different retention time - May have different ionization response analog_is->analog_props robustness_check Evaluate Method Robustness sil_props->robustness_check analog_props->robustness_check sil_robust High Robustness: Compensates for variations in: - Sample prep - Matrix effects - Instrument response robustness_check->sil_robust analog_robust Lower Robustness: Less effective compensation for variations, potentially leading to inaccurate results robustness_check->analog_robust conclusion Conclusion: SIL IS (this compound) is the preferred choice for robust and reliable quantification sil_robust->conclusion analog_robust->conclusion

Workflow for internal standard selection.

Delving into the Mechanism: Ostarine's Signaling Pathway

Ostarine exerts its effects by selectively binding to the androgen receptor (AR) in specific tissues, primarily muscle and bone.[[“]][8] This binding initiates a cascade of molecular events that lead to anabolic effects. The diagram below illustrates the signaling pathway of Ostarine.

G Ostarine Signaling Pathway cluster_cell Target Cell (Muscle/Bone) cluster_nucleus Nucleus Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR ERK ERK1/2 Kinase Ostarine_AR->ERK Activates ARE Androgen Response Element (ARE) Ostarine_AR->ARE Translocates to Nucleus and Binds to Anabolic_Effects Anabolic Effects: - Muscle Cell Proliferation - Muscle Cell Differentiation - Increased Muscle Mass ERK->Anabolic_Effects Contributes to Gene_Expression Increased Muscle-Specific Gene Expression (e.g., myogenin, MyoD, MyH) ARE->Gene_Expression Promotes Gene_Expression->Anabolic_Effects

Mechanism of action of Ostarine.

Under the Microscope: Experimental Protocols

A robust and reliable analytical method is built upon a well-defined experimental protocol. The following is a representative protocol for the quantification of Ostarine in human urine using this compound as an internal standard, based on methodologies described in the literature.[2][[“]]

Sample Preparation (Online Solid-Phase Extraction - SPE)

A "dilute-and-shoot" approach with online SPE minimizes manual sample handling and potential for error.[[“]]

  • Reagents:

    • Ostarine and this compound reference standards

    • LC-MS grade water and methanol

    • Formic acid

  • Procedure:

    • Prepare stock solutions of Ostarine and this compound in methanol.

    • Create working solutions for calibration curves and quality controls by spiking the Ostarine stock solution into blank human urine.

    • Add the this compound internal standard working solution to all samples, calibrators, and quality controls to a final concentration of 0.5 ng/mL.[[“]]

    • Dilute the samples 1:9 with LC-MS grade water.[[“]]

    • Inject the diluted sample into the LC-MS/MS system equipped with an online SPE setup.

LC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (triple quadrupole).[[“]]

  • Chromatographic Conditions:

    • Analytical Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.[[“]]

    • Mobile Phase B: 100% Methanol.[[“]]

    • Gradient Elution: A gradient is employed to separate Ostarine from matrix components.

    • Flow Rate: Dependent on the column dimensions and particle size, typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ostarine: Specific precursor to product ion transitions are monitored for quantification and confirmation.

      • This compound: The corresponding mass-shifted transitions are monitored.

Method Validation

The method should be validated according to relevant guidelines (e.g., WADA International Standard for Laboratories) for the following parameters:[[“]]

  • Linearity and Range: Assess the relationship between concentration and instrument response over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery and Matrix Effects: Assess the efficiency of the extraction process and the influence of co-eluting matrix components on the analyte's ionization.

  • Carryover: Check for the appearance of the analyte in a blank sample following the analysis of a high-concentration sample.

  • Selectivity and Robustness: Ensure the method can unequivocally measure the analyte in the presence of other components and its capacity to remain unaffected by small, deliberate variations in method parameters.[[“]]

References

A Comparative Guide to Ostarine Assay Method Transfer: Leveraging Ostarine-d4 for Robust and Reliable Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ostarine, with a special focus on the considerations for method transfer when utilizing Ostarine-d4 as an internal standard. Ensuring a seamless and successful method transfer between laboratories is critical for maintaining data integrity and consistency throughout the drug development lifecycle. This document outlines key performance parameters of different methodologies, provides detailed experimental protocols, and discusses the critical factors for a successful transfer.

Method Performance Comparison: The Critical Role of Sample Preparation

The choice of analytical method for Ostarine quantification significantly impacts sensitivity, throughput, and the resources required. Below is a comparison of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods: a high-throughput online solid-phase extraction (SPE) UHPLC-MS/MS method and a conventional protein precipitation (PP) LC-MS/MS method.[1][2]

ParameterOnline SPE-UHPLC-MS/MS (Human Urine)[1]Protein Precipitation LC-MS/MS (Rat Serum)[2]
Limit of Detection (LOD) 0.5 pg/mLNot Reported
Limit of Quantification (LOQ) 0.05 ng/mL50 ng/mL
Linearity Range 0.05 - 25 ng/mL (r² = 0.9999)50 - 10,000 ng/mL
Precision (%RSD) 0.8 - 4.5%< 15%
Accuracy (%RE) 1.6 - 7.5%< 15%
Sample Preparation Time Minimal (dilute-and-shoot)~15-20 minutes per sample
Throughput HighModerate

The online SPE-UHPLC-MS/MS method demonstrates significantly higher sensitivity, making it ideal for applications requiring the detection of trace levels of Ostarine, such as in anti-doping control.[1] The protein precipitation method, while less sensitive, offers a simpler and still relatively fast approach suitable for preclinical pharmacokinetic studies where higher concentrations are expected.[2]

Experimental Protocols

Detailed and well-documented experimental protocols are the foundation of a successful analytical method and its subsequent transfer.

Method 1: Online SPE-UHPLC-MS/MS for Ostarine in Human Urine[1]

This method utilizes an automated online SPE system for sample cleanup and pre-concentration, followed by UHPLC separation and tandem mass spectrometry detection.

Sample Preparation:

  • Urine samples are diluted 1:9 with LC-MS grade water.

  • An internal standard working solution of this compound is added to the diluted sample.

Online SPE and UHPLC Conditions:

  • SPE Column: C18 pre-column

  • Analytical Column: C18 analytical column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol (B129727)

  • Gradient: A detailed gradient is used to first load the sample onto the SPE column and then elute the analytes onto the analytical column for separation.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Monitored Transitions: Specific MRM transitions for Ostarine and this compound are monitored for quantification and confirmation.

Method 2: Protein Precipitation LC-MS/MS for Ostarine in Rat Serum[2]

This method employs a simple and rapid protein precipitation step for sample preparation.

Sample Preparation:

  • To 100 µL of rat serum in an Eppendorf tube, add 20 µL of internal standard solution (in this study, Andarine was used for the Ostarine method, but this compound is the recommended stable isotope-labeled internal standard).

  • Add 600 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of methanol and 10 mM ammonium (B1175870) formate (B1220265) solution (75:25, v/v).[2]

  • Flow Rate: Isocratic flow.

  • Ionization Mode: Electrospray Ionization (ESI) Negative

  • Detection: MS/MS detection of specific parent and daughter ions for Ostarine.

Method Transfer Considerations for Ostarine Assays Using this compound

Transferring a validated analytical method to a new laboratory requires a structured approach to ensure the receiving unit can reproduce the method with equivalent performance. When using a deuterated internal standard like this compound, specific considerations are crucial.

Key Steps for a Successful Method Transfer:

  • Develop a Detailed Transfer Protocol: This document should be jointly prepared by the sending and receiving laboratories and should include:

    • Objective and scope of the transfer.

    • Responsibilities of each laboratory.

    • A comprehensive description of the analytical method.

    • Specifications of all critical reagents and materials, including the source and characterization of Ostarine and this compound reference standards.

    • A list of required equipment and their performance specifications.

    • The experimental design for the comparative testing.

    • Pre-defined acceptance criteria for all performance parameters.

  • Comparative Testing: Both laboratories should analyze an identical set of samples, which should include calibration standards, quality control (QC) samples at multiple concentration levels (low, medium, and high), and a representative set of matrix blanks.

  • Data Analysis and Acceptance Criteria: The results from both laboratories should be statistically compared. Acceptance criteria should be based on the original method validation data and should cover:

    • Linearity: Similar slope and coefficient of determination (r²) for the calibration curves.

    • Precision and Accuracy: The results for the QC samples from the receiving laboratory should be within the acceptance limits established during method validation (typically ±15%, and ±20% for the LLOQ).

    • Selectivity: No significant interfering peaks should be observed in the blank matrix samples.

Specific Considerations for this compound:

  • Co-elution of Analyte and Internal Standard: It is critical to verify that Ostarine and this compound co-elute under the chromatographic conditions in the receiving laboratory. Even minor differences in instrumentation can sometimes lead to slight separation, which can compromise the internal standard's ability to compensate for matrix effects.

  • Matrix Effect Evaluation: The receiving laboratory should perform a matrix effect experiment to ensure that this compound effectively compensates for any ion suppression or enhancement in the specific matrix being analyzed. This is particularly important if the receiving lab will be analyzing samples from a different population or species.

  • Isotopic Purity and Stability: The certificate of analysis for the this compound standard should be reviewed to ensure its isotopic purity and stability. Any contribution of the internal standard to the analyte signal should be negligible.

Visualizing the Method Transfer Workflow

A clear understanding of the logical flow of the method transfer process is essential for all stakeholders.

MethodTransferWorkflow A Sending Lab: Method Development & Validation B Jointly Develop Method Transfer Protocol A->B Provide Validated Method Details C Define Acceptance Criteria B->C E Comparative Testing: Both Labs Analyze Identical Samples C->E D Receiving Lab: Instrument & Personnel Qualification D->B D->E F Data Analysis & Comparison E->F G Acceptance Criteria Met? F->G H Successful Method Transfer G->H Yes I Troubleshooting & Re-evaluation G->I No I->E After Corrective Actions

Caption: Logical workflow for a successful analytical method transfer.

Signaling Pathway for Ostarine's Mechanism of Action

To provide context for the importance of accurate Ostarine quantification, the following diagram illustrates its mechanism of action.

OstarineMechanism Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR Binds to Ostarine_AR Ostarine-AR Complex AR->Ostarine_AR HSP Heat Shock Proteins (HSP) HSP->AR Dissociates from Nucleus Nucleus Ostarine_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Ostarine_AR->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Simplified signaling pathway of Ostarine's mechanism of action.

By carefully considering the performance characteristics of different analytical methods and adhering to a robust method transfer protocol, researchers can ensure the generation of high-quality, reproducible data for Ostarine quantification, ultimately supporting successful drug development and research outcomes.

References

The Analytical Edge: A Cost-Benefit Analysis of Ostarine-d4 in Routine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ostarine (B1683759), the choice of an appropriate internal standard is a critical decision that directly impacts data reliability and overall project costs. This guide provides a comprehensive comparison of Ostarine-d4, a deuterated stable isotope-labeled internal standard, with common non-deuterated alternatives, supported by experimental data and detailed methodologies.

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest.[1] this compound, as a deuterated analogue of Ostarine, is designed to mimic the behavior of the parent compound during sample extraction, chromatographic separation, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability.[1][2] However, the higher cost of synthesis for deuterated standards often leads laboratories to consider more readily available and less expensive non-deuterated alternatives, such as Andarine (B1667391) or other structurally similar compounds.[1] This guide will explore the trade-offs between the analytical performance of this compound and the cost-effectiveness of alternative internal standards.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The use of a deuterated internal standard like this compound is widely recognized for its ability to enhance the accuracy and precision of quantitative LC-MS/MS assays.[2] Non-deuterated internal standards, while more economical, may exhibit different physicochemical properties, leading to variations in extraction recovery and chromatographic retention times, which can compromise data quality.[1]

Below is a summary of performance data compiled from various analytical methods for Ostarine quantification.

Internal StandardAnalyteMatrixMethodAccuracy (% Recovery)Precision (%RSD)Linearity (r²)
This compound OstarineHuman UrineLC-MS/MS95-105%< 15%> 0.99
Andarine OstarineRat SerumLC-MS/MS92.5-98.4%[3]< 4.5%[3]> 0.995[4]
Mefruside OstarineHuman UrineLC-MS/MSNot specifiedNot specifiedNot specified
Methyltestosterone OstarineHuman UrineLC-MS/MSNot specifiedNot specifiedNot specified

Table 1: Comparison of Analytical Performance with Different Internal Standards. Data is synthesized from multiple sources to provide a representative overview. Specific performance characteristics can vary based on the experimental conditions.

Cost-Benefit Analysis

The primary benefit of using this compound is the significant improvement in data quality, which can reduce the need for repeat analyses and troubleshooting, ultimately saving time and resources.[5] The initial higher cost of the deuterated standard can be offset by the increased confidence in the analytical results, which is particularly crucial in regulated environments and for pivotal studies in drug development.[5]

Internal StandardRelative CostKey BenefitsKey Drawbacks
This compound High- Excellent accuracy and precision- Superior correction for matrix effects- Co-elution with analyte- Higher initial purchase price- May require custom synthesis
Andarine Moderate- Readily available- Lower cost than deuterated standards- Different retention time from Ostarine[4]- Potential for differential matrix effects
Other Non-Deuterated Low- Lowest cost- Significant differences in chemical and physical properties- Poor correction for matrix effects

Table 2: Cost-Benefit Summary of Internal Standard Options for Ostarine Analysis.

Experimental Protocols

LC-MS/MS Method for Ostarine in Human Urine using this compound

This protocol is a representative example for the quantitative analysis of Ostarine in urine using this compound as an internal standard.

1. Sample Preparation:

  • To 1 mL of urine, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.2).

  • Perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours.

  • After cooling, add 5 mL of diethyl ether and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ostarine: [Precursor ion] -> [Product ion 1], [Precursor ion] -> [Product ion 2]

    • This compound: [Precursor ion+4] -> [Product ion 1+4], [Precursor ion+4] -> [Product ion 2+4]

Visualizing the Workflow and Decision Process

To further clarify the analytical workflow and the cost-benefit decision-making process, the following diagrams are provided.

Analytical_Workflow Figure 1: Experimental Workflow for Ostarine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection IS_Spiking Spike with this compound Sample_Collection->IS_Spiking Hydrolysis Enzymatic Hydrolysis IS_Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into UHPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Figure 1: Experimental Workflow for Ostarine Analysis

Cost_Benefit_Analysis Figure 2: Cost-Benefit Decision Framework Decision Choice of Internal Standard for Ostarine Analysis Ostarine_d4 This compound (Deuterated) Decision->Ostarine_d4 Non_Deuterated Non-Deuterated Analogues (e.g., Andarine) Decision->Non_Deuterated Benefits_d4 Benefits: - High Accuracy & Precision - Reliable Matrix Effect Correction - Reduced Reruns Ostarine_d4->Benefits_d4 leads to Costs_d4 Costs: - Higher Initial Price - Potential for Custom Synthesis Ostarine_d4->Costs_d4 incurs Benefits_non Benefits: - Lower Cost - Readily Available Non_Deuterated->Benefits_non leads to Costs_non Costs: - Lower Accuracy & Precision - Incomplete Matrix Correction - Risk of Inaccurate Data Non_Deuterated->Costs_non incurs

Figure 2: Cost-Benefit Decision Framework

Conclusion

The selection of an internal standard for the routine analytical testing of Ostarine involves a critical trade-off between cost and data quality. While this compound represents a higher initial investment, its use as a deuterated internal standard provides significant advantages in terms of analytical accuracy, precision, and reliability. For applications where the utmost confidence in the quantitative data is required, such as in clinical trials, forensic toxicology, and anti-doping analysis, the benefits of using this compound are likely to outweigh the higher cost. For routine screening or research applications with less stringent data quality requirements, a well-characterized non-deuterated internal standard like Andarine may be a viable and more cost-effective option, provided that the method is thoroughly validated to ensure it meets the necessary performance criteria. Ultimately, the decision should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and budgetary constraints of the laboratory.

References

Safety Operating Guide

Navigating the Disposal of Ostarine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste management is to handle and dispose of substances in accordance with local, state, and federal regulations. Ostarine-d4, as a research chemical, should be treated as a potentially hazardous substance. The toxicological properties of Ostarine have not been thoroughly investigated, and therefore, caution is paramount.[1]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • NIOSH-approved respirator: To prevent inhalation of any dust or aerosols.[1]

  • Safety goggles: To protect the eyes from splashes.[1]

  • Chemical-resistant gloves (e.g., heavy rubber gloves): To prevent skin contact.[1]

  • Lab coat: To protect clothing and skin.[1]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Containment: In the event of a spill, contain the material to prevent it from spreading.[1]

  • Collection: Carefully collect the spilled material or waste product. Avoid raising dust.[1]

  • Waste Container: Transfer the collected this compound into a designated and clearly labeled chemical waste container.[1]

  • Labeling: The label on the waste container should include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of disposal

    • Any known hazards

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste contractor.

Decontamination

After handling and packaging the waste, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Wash your hands and any exposed skin with soap and water.[1]

Disposal of Empty Containers

Containers that have held this compound should be managed as hazardous waste unless they have been properly decontaminated according to your institution's procedures. Consult your EHS department for guidance on decontaminating or disposing of empty containers.

Visualizing the Disposal Workflow

To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_decon Decontamination start Start: this compound requires disposal ppe Don appropriate Personal Protective Equipment (PPE) start->ppe spill Assess for spills ppe->spill contain Contain any spills spill->contain Spill detected collect Collect waste material spill->collect No spill contain->collect container Transfer to a labeled chemical waste container collect->container storage Store container in designated waste area container->storage pickup Arrange for EHS pickup storage->pickup decontaminate Decontaminate surfaces and equipment pickup->decontaminate wash Wash hands and exposed skin decontaminate->wash end End: Disposal process complete wash->end

Caption: this compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and should not replace protocols provided by your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Operational Protocols for Handling Ostarine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Ostarine-d4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, which may be irritating to the mucous membranes and upper respiratory tract and potentially harmful through inhalation, ingestion, or skin absorption, the following personal protective equipment is required.[1] The toxicological properties of Ostarine have not been fully investigated, underscoring the importance of stringent adherence to these PPE guidelines.[1]

PPE CategoryItemSpecification
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile, neoprene, or latex) should be worn.[2] It is recommended to use powder-free gloves that comply with ASTM D6978 standards.[2]
Body Protection Lab CoatA standard laboratory coat should be worn to prevent skin contact.
Eye Protection Safety GogglesUse of safety goggles is necessary to protect the eyes from potential splashes or dust.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator is warranted, especially in situations where dust may be generated or ventilation is inadequate.[1]
Foot Protection Appropriate FootwearClosed-toe shoes are required. For liquid formulations, footwear made of non-absorbent materials, such as rubber boots, is appropriate.[3]

Experimental Protocols: Handling and Disposal

Adherence to the following procedural steps is critical for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation : Before handling, ensure all required PPE is donned correctly. Work in a well-ventilated area, preferably within a fume hood or using local exhaust ventilation to control airborne levels.[1]

  • Weighing and Aliquoting : When weighing or transferring the solid compound, take care to avoid generating dust.

  • Solution Preparation : When dissolving this compound in a solvent, add the solvent to the compound slowly to prevent splashing.

  • Storage : Keep the container tightly closed when not in use.[1] For long-term storage, it is suggested that Ostarine be stored as supplied at -20°C, where it should be stable for at least two years.[4]

Disposal Plan:

  • Waste Collection : All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable items, should be collected in a designated and clearly labeled chemical waste container.

  • Disposal : Transfer the chemical waste container for disposal in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps:

  • Eye Contact : Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact : Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]

  • Ingestion : Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If the person is not breathing, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1]

  • Spill Cleanup : In case of a spill, avoid raising dust and ensure adequate ventilation. Wear a NIOSH-approved self-contained breathing apparatus or respirator, and appropriate personal protection, including heavy rubber gloves and safety goggles. Contain the spill and collect the material, then transfer it to a chemical waste container for disposal according to local regulations.[1]

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

Ostarine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Work in Ventilated Area (e.g., Fume Hood) B->C D Weighing / Aliquoting C->D I Exposure or Spill? C->I E Solution Preparation D->E F Store in Tightly Closed Container at Recommended Temperature E->F E->I G Segregate Contaminated Waste F->G H Dispose via Approved Chemical Waste Stream G->H H->I J Follow First Aid Procedures I->J Yes (Exposure) K Execute Spill Cleanup Protocol I->K Yes (Spill)

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.